(S)-Methyl azetidine-2-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl (2S)-azetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNOQXRIMCFHKZ-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297543 | |
| Record name | (S)-Methyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69684-70-4 | |
| Record name | (S)-Methyl azetidine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69684-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Methyl azetidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Methyl azetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl azetidine-2-carboxylate is a chiral, non-proteinogenic amino acid ester that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained four-membered ring structure makes it a conformationally restricted analog of proline, a key amino acid in many biological processes. This unique structural feature allows for the modulation of peptide and protein structure, influencing their biological activity and metabolic stability. This guide provides a comprehensive overview of this compound, including its chemical identity, structure, synthesis, and its emerging role in the development of novel therapeutics.
Chemical Identity and Structure
This compound is the methyl ester of (S)-azetidine-2-carboxylic acid. The presence of the chiral center at the C2 position of the azetidine ring is crucial for its specific interactions with biological targets.
Chemical Structure:
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 69684-70-4 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| IUPAC Name | methyl (2S)-azetidine-2-carboxylate |
| Synonyms | (S)-2-Azetidinecarboxylic acid methyl ester, Methyl (S)-azetidine-2-carboxylate |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Boiling Point | 144.7 ± 33.0 °C |
| Density | 1.100 ± 0.06 g/cm³ |
| pKa | 9.08 ± 0.40 |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the esterification of its parent amino acid, (S)-azetidine-2-carboxylic acid. While a specific detailed protocol for this final step is not widely published, a general and standard procedure for the esterification of an amino acid can be followed. The synthesis of the precursor, (S)-azetidine-2-carboxylic acid, has been well-documented.
Experimental Protocol: Synthesis of (S)-Azetidine-2-carboxylic Acid
A common route to enantiomerically pure (S)-azetidine-2-carboxylic acid involves the cyclization of a protected amino malonate followed by enzymatic resolution or the use of a chiral auxiliary. One efficient method utilizes (S)-(1'-methyl)benzylaminomalonate.[1][2]
Materials:
-
Dimethyl (S)-(1'-methyl)benzylaminomalonate
-
1,2-dibromoethane
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve dimethyl (S)-(1'-methyl)benzylaminomalonate in DMF.
-
Add 1,2-dibromoethane (1.5 equivalents) and cesium carbonate (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until the formation of the four-membered azetidine ring is complete (monitoring by TLC or LC-MS is recommended).
-
The resulting product, dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate, can then undergo selective dealkoxycarbonylation.[1][2]
-
Further steps involving deprotection and purification yield the desired (S)-azetidine-2-carboxylic acid.
Experimental Protocol: Esterification to this compound (General Procedure)
Materials:
-
(S)-Azetidine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or another suitable esterification reagent
-
Inert solvent (e.g., Dichloromethane)
Procedure:
-
Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride dropwise to the stirred suspension. The reaction is exothermic and generates HCl gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (typically monitored by TLC or LC-MS).
-
Remove the solvent under reduced pressure.
-
The crude product, this compound hydrochloride, can be neutralized with a suitable base and extracted with an organic solvent.
-
Purify the final product by column chromatography or distillation.
Characterization Data
While specific experimental spectral data for this compound is scarce, the expected NMR signals can be predicted based on its structure and data from similar compounds.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
~3.7 ppm (s, 3H): Methyl ester protons (-OCH₃).
-
~4.0-4.2 ppm (t, 1H): Methine proton at the C2 position (-CH-COO).
-
~3.4-3.6 ppm (m, 2H): Methylene protons at the C4 position (-N-CH₂-).
-
~2.3-2.5 ppm (m, 2H): Methylene protons at the C3 position (-CH₂-CH-).
-
A broad singlet corresponding to the amine proton (-NH-) may also be observed, with its chemical shift being concentration and solvent dependent.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
~173-175 ppm: Carbonyl carbon of the ester (-COO-).
-
~58-60 ppm: Methine carbon at the C2 position (-CH-COO).
-
~52-54 ppm: Methyl carbon of the ester (-OCH₃).
-
~45-47 ppm: Methylene carbon at the C4 position (-N-CH₂-).
-
~25-27 ppm: Methylene carbon at the C3 position (-CH₂-CH-).
Applications in Drug Development and Research
As a conformationally constrained proline analog, (S)-azetidine-2-carboxylic acid and its derivatives are of significant interest in drug design. The incorporation of this moiety into peptide-based drugs can enhance their resistance to enzymatic degradation and improve their pharmacokinetic properties.
One notable application is in the development of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in various cancers. The azetidine ring can serve as a rigid scaffold to orient functional groups for optimal binding to the target protein.
Below is a conceptual workflow illustrating the role of this compound as a starting material in the synthesis of a potential STAT3 inhibitor.
Caption: Workflow for the development of a STAT3 inhibitor.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its rigid azetidine core provides a unique scaffold for the design of conformationally constrained peptide mimetics and small molecule inhibitors. Further research into the synthesis, characterization, and application of this compound is likely to yield novel drug candidates with improved efficacy and pharmacokinetic profiles.
References
Synthesis of (S)-Methyl azetidine-2-carboxylate from L-aspartic acid
An In-depth Technical Guide to the Synthesis of (S)-Methyl Azetidine-2-carboxylate from L-Aspartic Acid
Abstract
(S)-Azetidine-2-carboxylic acid and its esters are crucial building blocks in medicinal chemistry and drug development, serving as constrained amino acid analogs. This technical guide provides a detailed, step-by-step methodology for the synthesis of this compound, a key intermediate, starting from the readily available chiral precursor, L-aspartic acid. The synthesis involves a multi-step process encompassing protection, reduction, activation, cyclization, and deprotection/esterification. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the synthetic pathway to aid researchers and scientists in the field.
Introduction
Azetidines are four-membered heterocyclic compounds that have garnered significant attention in pharmaceutical sciences due to their unique conformational properties. (S)-Azetidine-2-carboxylic acid, in particular, is a proline analog that can induce significant conformational constraints when incorporated into peptides and small molecules, often leading to enhanced biological activity and metabolic stability. The synthesis of its methyl ester, this compound, is a key step towards accessing a wide range of derivatives for drug discovery.
This guide details a reliable and well-documented synthetic route starting from L-aspartic acid, a naturally occurring amino acid, which provides a cost-effective and stereochemically defined starting material.
Synthetic Pathway Overview
The overall synthetic strategy involves the transformation of L-aspartic acid into the target azetidine through a series of key chemical modifications. The pathway can be summarized as follows:
-
Protection of Functional Groups: The amino and the side-chain carboxyl groups of L-aspartic acid are protected to prevent interference in subsequent steps.
-
Selective Reduction: The α-carboxyl group is selectively reduced to a primary alcohol.
-
Hydroxyl Group Activation: The resulting primary alcohol is converted into a good leaving group to facilitate intramolecular cyclization.
-
Intramolecular Cyclization: An intramolecular nucleophilic substitution reaction forms the azetidine ring.
-
Deprotection and Esterification: Removal of the protecting groups and esterification of the carboxylic acid yields the final product.
Below is a graphical representation of the synthetic workflow.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols & Data
This section provides detailed experimental procedures for each key step in the synthesis, along with tabulated quantitative data for yields and reaction conditions.
Step 1: Protection of L-Aspartic Acid
The first step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group and the side-chain carboxylic acid as a benzyl ester.
Protocol:
-
L-aspartic acid is dissolved in a mixture of dioxane and water.
-
Di-tert-butyl dicarbonate (Boc)₂O and sodium bicarbonate are added, and the mixture is stirred at room temperature to protect the amino group.
-
The resulting N-Boc-L-aspartic acid is then subjected to esterification to protect the side-chain carboxyl group. A common method is to use benzyl bromide in the presence of a base like triethylamine.
| Parameter | Value | Reference |
| Starting Material | L-Aspartic Acid | - |
| Reagents | (Boc)₂O, NaHCO₃, Benzyl Bromide, TEA | |
| Solvent | Dioxane/Water, DMF | |
| Reaction Time | 12-24 hours | |
| Temperature | Room Temperature | |
| Yield | 85-95% |
Step 2: Selective Reduction of the α-Carboxylic Acid
The α-carboxylic acid of the protected aspartic acid is selectively reduced to the corresponding alcohol.
Protocol:
-
The protected L-aspartic acid derivative is dissolved in anhydrous tetrahydrofuran (THF).
-
The solution is cooled to 0 °C, and borane-tetrahydrofuran complex (BH₃·THF) is added dropwise.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of methanol.
| Parameter | Value | Reference |
| Starting Material | N-Boc-L-aspartic acid β-benzyl ester | - |
| Reagent | Borane-tetrahydrofuran complex (BH₃·THF) | |
| Solvent | Anhydrous THF | |
| Reaction Time | 2-4 hours | |
| Temperature | 0 °C to Room Temperature | |
| Yield | 80-90% |
Step 3: Activation of the Primary Alcohol
The primary alcohol is converted to a better leaving group, typically a tosylate or mesylate, to facilitate the subsequent cyclization.
Protocol:
-
The alcohol from the previous step is dissolved in anhydrous dichloromethane (DCM).
-
The solution is cooled to 0 °C, and triethylamine (TEA) is added, followed by the dropwise addition of p-toluenesulfonyl chloride (TsCl).
-
The reaction mixture is stirred at 0 °C and then at room temperature until the reaction is complete.
| Parameter | Value | Reference |
| Starting Material | N-Boc-L-aspart-β-benzyl ester-α-ol | - |
| Reagents | p-Toluenesulfonyl chloride (TsCl), Triethylamine (TEA) | |
| Solvent | Anhydrous Dichloromethane (DCM) | |
| Reaction Time | 4-6 hours | |
| Temperature | 0 °C to Room Temperature | |
| Yield | 90-98% |
Step 4: Intramolecular Cyclization to Form the Azetidine Ring
The Boc protecting group is removed, and the resulting free amine undergoes an intramolecular nucleophilic attack to form the azetidine ring.
Protocol:
-
The tosylated intermediate is treated with a strong acid, such as trifluoroacetic acid (TFA), to remove the Boc group.
-
The resulting ammonium salt is then treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable solvent like DMF to effect the cyclization.
Caption: Logical flow of the intramolecular cyclization step.
| Parameter | Value | Reference |
| Starting Material | N-Boc-L-aspart-β-benzyl ester-α-tosylate | - |
| Reagents | Trifluoroacetic acid (TFA), Sodium Hydride (NaH) | |
| Solvent | DCM, DMF | |
| Reaction Time | 12-16 hours | |
| Temperature | 0 °C to Room Temperature | |
| Yield | 60-75% |
Step 5: Deprotection and Esterification
The final step involves the removal of the benzyl ester protecting group via hydrogenolysis, followed by esterification with methanol to yield the target compound.
Protocol:
-
The protected azetidine-2-carboxylate is dissolved in methanol.
-
Palladium on carbon (10% Pd/C) is added as a catalyst.
-
The mixture is stirred under a hydrogen atmosphere.
-
After the reaction is complete, the catalyst is filtered off.
-
The resulting carboxylic acid is then esterified by refluxing in methanol with a catalytic amount of acid (e.g., HCl or SOCl₂).
| Parameter | Value | Reference |
| Starting Material | (S)-Benzyl azetidine-2-carboxylate | - |
| Reagents | H₂, 10% Pd/C, Methanol, SOCl₂ | |
| Solvent | Methanol | |
| Reaction Time | 4-8 hours | |
| Temperature | Room Temperature to Reflux | |
| Yield | 85-95% |
Conclusion
The synthesis of this compound from L-aspartic acid is a well-established and efficient process. The described multi-step synthesis provides a reliable method for obtaining this valuable building block in good overall yield and high enantiopurity. The detailed protocols and tabulated data in this guide should serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. Careful execution of each step is critical to ensure high yields and purity of the final product.
Spectroscopic Profile of (S)-Methyl Azetidine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for (S)-Methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of directly published experimental spectra for this specific compound, this guide presents a combination of experimental data for the closely related parent compound, (S)-azetidine-2-carboxylic acid, and predicted data for the target methyl ester based on established spectroscopic principles. This information is intended to serve as a reliable reference for the identification and characterization of this compound in a research and development setting.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while the ¹H NMR data for the azetidine ring protons is based on experimental values for (S)-azetidine-2-carboxylic acid, the remaining data are predicted values.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.72 | t | 1H | H2 |
| ~3.9-4.1 | m | 2H | H4 |
| ~3.75 | s | 3H | OCH₃ |
| ~2.5-2.8 | m | 2H | H3 |
Solvent: CDCl₃ (predicted). Data for azetidine ring protons (H2, H3, H4) are adapted from experimental data for (S)-azetidine-2-carboxylic acid in D₂O.[1]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~172 | C=O |
| ~58 | C2 |
| ~52 | OCH₃ |
| ~48 | C4 |
| ~25 | C3 |
Solvent: CDCl₃ (predicted).
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Medium, Broad | N-H Stretch |
| ~2850-2960 | Medium | C-H Stretch (Aliphatic) |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1170-1200 | Strong | C-O Stretch (Ester) |
Sample phase: Neat liquid (predicted).
Table 4: Mass Spectrometry (MS) Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 115 | High | [M]⁺ (Molecular Ion) |
| 84 | Medium | [M - OCH₃]⁺ |
| 56 | High | [M - COOCH₃]⁺ |
Ionization method: Electron Ionization (EI) (predicted).
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and can be adapted for specific instrumentation and sample requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of any particulate matter.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. A larger number of scans will be required compared to ¹H NMR to obtain adequate signal intensity.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean and dry.
-
Place a small drop of neat this compound directly onto the crystal surface.
-
-
Instrument Setup:
-
Place the ATR accessory into the sample compartment of the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the low ppm to high ppb range.
-
-
Instrument Setup (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Set the ion source to the appropriate temperature to ensure vaporization without thermal decomposition.
-
Set the electron energy to 70 eV.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
-
-
Data Processing:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Correlate the observed fragmentation with the structure of the molecule.
-
Workflow Visualization
The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a synthesized compound.
References
(S)-Methyl Azetidine-2-Carboxylate: An In-Depth Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl azetidine-2-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active compounds. As a proline analogue, its incorporation can impart unique conformational constraints on peptides and small molecules. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in synthesis, formulation, and biological assays. This technical guide provides a comprehensive overview of the solubility and stability of this compound, including detailed experimental protocols and predictive insights based on related structures.
Solubility Profile
Predicted Solubility Characteristics
This compound possesses a polar secondary amine and an ester functional group, suggesting moderate solubility in a range of solvents. The azetidine ring contributes to its polarity. The methyl ester group, compared to a carboxylic acid, reduces its ability to form strong hydrogen bonds with water but increases its solubility in organic solvents.
Based on data for related compounds, the following solubility profile can be anticipated:
| Solvent System | Predicted Solubility | Rationale / Notes |
| Water | Moderately Soluble | The parent amino acid, (S)-Azetidine-2-carboxylic acid, is soluble in water. The methyl ester will likely have reduced but still significant aqueous solubility.[1][2][3] |
| Methanol, Ethanol | Soluble | The compound is expected to be soluble in polar protic solvents due to the potential for hydrogen bonding with the secondary amine. |
| Dichloromethane (DCM) | Soluble | Expected to be soluble in moderately polar aprotic solvents. |
| Diethyl Ether | Sparingly Soluble | Lower solubility is expected in non-polar aprotic solvents. |
| Dimethyl Sulfoxide (DMSO) | Soluble | While the parent amino acid is insoluble in DMSO, the methyl ester is anticipated to be soluble, a common characteristic for many small organic molecules.[2][4] |
| Acetonitrile (ACN) | Soluble | Expected to be soluble in this polar aprotic solvent. |
Note: The hydrochloride salt form of the racemic methyl ester is noted to have "favorable solubility characteristics," suggesting that salt formation could be a strategy to enhance aqueous solubility.[5]
Experimental Determination of Solubility
To obtain quantitative solubility data, standardized experimental protocols should be followed. The two primary methods are the determination of kinetic and thermodynamic solubility.
Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period following its addition from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. This high-throughput method is valuable for early-stage drug discovery.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Thermodynamic (or equilibrium) solubility is the concentration of a compound in a saturated solution when it is in equilibrium with its solid phase. This is considered the "true" solubility and is crucial for formulation and development.
Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, buffer at a specific pH).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Determine the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Solubility Calculation: The measured concentration represents the thermodynamic solubility.
Stability Profile
The chemical stability of this compound is a critical attribute that can affect its shelf-life, the integrity of experimental results, and its safety profile. The primary degradation pathways for this molecule are likely to be hydrolysis of the methyl ester and reactions involving the strained azetidine ring.
Predicted Degradation Pathways
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield (S)-Azetidine-2-carboxylic acid and methanol. This is often the most significant degradation pathway for ester-containing compounds.
-
Ring Opening: The four-membered azetidine ring is strained and can undergo nucleophilic ring-opening reactions, although it is generally more stable than the corresponding aziridine ring. The rate and conditions of such reactions would need to be determined experimentally.
-
Oxidation: The secondary amine is a potential site for oxidation.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing conditions.
Summary of Recommended Forced Degradation Conditions
| Stress Condition | Typical Protocol | Potential Degradant |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | (S)-Azetidine-2-carboxylic acid |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours | (S)-Azetidine-2-carboxylic acid |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidized derivatives (e.g., N-oxide) |
| Thermal Stress | Solid sample at 80°C for 72 hours | Various thermal degradants |
| Photostability | Expose solid or solution to ICH Q1B specified light conditions (UV and visible light) | Photodegradation products |
Experimental Protocol: General Approach to Forced Degradation
-
Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the appropriate stress media (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, water for thermal and photostability). For solid-state stress, use the neat compound.
-
Stress Application: Expose the samples to the conditions outlined in the table above for the specified duration. Include a control sample stored under ambient conditions.
-
Sample Quenching: At designated time points, withdraw aliquots and quench the degradation process if necessary (e.g., neutralize acidic/basic solutions).
-
Analysis: Analyze the stressed samples and the control using a high-resolution analytical technique, typically HPLC with a photodiode array (PDA) detector and a mass spectrometer (LC-MS). The goal is to separate the parent compound from all degradation products.
-
Mass Balance: Evaluate the mass balance to ensure that all major degradation products are detected. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100%.
Long-Term Stability
For determining shelf-life and recommended storage conditions, long-term stability studies under ICH-prescribed conditions are necessary.
Recommended Storage Conditions for Long-Term Stability:
-
Standard: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
For this compound, storage at refrigerated temperatures (2-8°C) and protected from light is recommended to minimize potential degradation over time, particularly hydrolysis if moisture is present.[5][6][7]
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its likely solubility and stability profiles can be established through the analysis of related compounds and the application of standardized analytical protocols. It is predicted to be a moderately polar compound with solubility in a range of common organic solvents and moderate aqueous solubility. The primary stability concerns are hydrolysis of the methyl ester and potential reactions of the strained azetidine ring. The experimental workflows provided in this guide offer a robust framework for researchers and drug development professionals to quantitatively determine these critical physicochemical parameters, ensuring the quality and reliability of their work with this important chemical building block.
References
- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. resolvemass.ca [resolvemass.ca]
The Rising Profile of (S)-Methyl Azetidine-2-carboxylate Derivatives in Drug Discovery: A Technical Overview
For Immediate Release
A deep dive into the burgeoning field of (S)-Methyl azetidine-2-carboxylate derivatives reveals a promising class of compounds with significant therapeutic potential. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biological activities, experimental protocols, and underlying mechanisms of action associated with these novel chemical entities.
The constrained four-membered ring of the azetidine core in this compound derivatives imparts unique conformational rigidity, making them attractive scaffolds in medicinal chemistry. This structural feature allows for precise spatial orientation of substituent groups, leading to high-affinity interactions with various biological targets. This guide consolidates current research, presenting key data and methodologies to facilitate further exploration and development in this exciting area.
Quantitative Analysis of Biological Activity
The biological efficacy of this compound derivatives has been most prominently demonstrated in the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in cancer cell proliferation, survival, and metastasis. The following tables summarize the in vitro inhibitory concentrations (IC50) and cellular efficacy (EC50) of several promising derivatives.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | EC50 (µM) | Reference |
| 5a | STAT3 | EMSA | 0.55 | MDA-MB-231 (Breast Cancer) | - | [1][2] |
| 5o | STAT3 | EMSA | 0.38 | MDA-MB-231 (Breast Cancer) | - | [1][2] |
| 8i | STAT3 | EMSA | 0.34 | MDA-MB-231 (Breast Cancer) | - | [1][2] |
| 7e | STAT3 | EMSA | - | MDA-MB-231 (Breast Cancer) | 1.9 | [1][2] |
| 7f | STAT3 | EMSA | - | MDA-MB-231 (Breast Cancer) | 1.2 | [1][2] |
| 7g | STAT3 | EMSA | - | MDA-MB-231 (Breast Cancer) | 0.9 | [1][2] |
| 9k | STAT3 | EMSA | - | MDA-MB-231 (Breast Cancer) | 1.1 | [1][2] |
Table 1: In vitro and cellular activity of this compound derivatives as STAT3 inhibitors.
While extensive quantitative data for other enzyme targets is still emerging, preliminary studies suggest that derivatives of azetidine-2-carboxylic acid also exhibit inhibitory activity against Fatty Acid Amide Hydrolase (FAAH) and thrombin. Further structure-activity relationship (SAR) studies are warranted to identify potent and selective inhibitors for these targets.
Key Experimental Protocols
To aid researchers in the evaluation of this compound derivatives, this section provides detailed methodologies for key biological assays.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
This assay assesses the ability of a compound to inhibit the binding of STAT3 protein to its DNA consensus sequence.
Materials:
-
Nuclear extracts containing activated STAT3 protein
-
Radiolabeled or fluorescently-labeled DNA probe with the STAT3 consensus binding site (e.g., high-affinity sis-inducible element - hSIE)
-
This compound derivatives (test compounds)
-
Poly(dI-dC)
-
Binding buffer (e.g., 10 mM HEPES, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)
-
Native polyacrylamide gel (e.g., 4-6%)
-
TBE or TGE running buffer
-
Phosphorimager or fluorescence imager
Procedure:
-
Prepare nuclear extracts from cells with constitutively active STAT3 or cells stimulated with a STAT3 activator.
-
In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC) (to block non-specific DNA binding), and the test compound at various concentrations.
-
Incubate the mixture at room temperature for a specified time (e.g., 20-30 minutes) to allow for the binding of the inhibitor to STAT3.
-
Add the labeled DNA probe to the reaction mixture and incubate for an additional 20-30 minutes at room temperature to allow for STAT3-DNA binding.
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Perform electrophoresis until the unbound probe has migrated a sufficient distance.
-
Dry the gel (if using a radiolabeled probe) and expose it to a phosphor screen or scan the gel using a fluorescence imager.
-
Quantify the band intensities to determine the concentration at which the test compound inhibits 50% of STAT3-DNA binding (IC50).
Fluorometric Assay for Fatty Acid Amide Hydrolase (FAAH) Activity
This assay measures the enzymatic activity of FAAH by detecting the fluorescence of a product generated from a fluorogenic substrate.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound derivatives (test compounds)
-
96-well black microplate
-
Fluorescence plate reader (Excitation/Emission ~360/460 nm)
Procedure:
-
In the wells of a 96-well plate, add the FAAH enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to each well.
-
Immediately measure the fluorescence in a kinetic mode for a set period (e.g., 15-30 minutes) at 37°C.
-
The rate of increase in fluorescence is proportional to the FAAH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Chromogenic Assay for Thrombin Activity
This assay determines the activity of thrombin by measuring the color change of a chromogenic substrate.
Materials:
-
Purified human thrombin
-
Thrombin assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
This compound derivatives (test compounds)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
In a 96-well plate, add thrombin and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time at room temperature.
-
Initiate the reaction by adding the chromogenic substrate.
-
Measure the absorbance at 405 nm in a kinetic mode for a set period.
-
The rate of change in absorbance is proportional to the thrombin activity.
-
Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki or IC50 value.
Visualizing the Molecular Landscape
To better understand the context of the biological activity of this compound derivatives, the following diagrams illustrate a key signaling pathway and a general experimental workflow.
Figure 1: Simplified STAT3 Signaling Pathway and Point of Inhibition.
Figure 2: General Workflow for Enzyme Inhibitor Screening.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel therapeutics. The compelling data on their activity as STAT3 inhibitors, coupled with their potential to target other key enzymes, underscores the importance of continued research in this area. This technical guide provides a foundational resource to support and accelerate these endeavors, with the ultimate goal of translating these promising compounds into clinical candidates.
References
(S)-Methyl Azetidine-2-carboxylate: A Technical Guide to a Constrained Proline Analog in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl azetidine-2-carboxylate, a conformationally constrained analog of proline, is a valuable building block in medicinal chemistry and chemical biology. Its rigid four-membered ring system imparts unique structural properties to peptides and small molecules, influencing their conformation, stability, and biological activity. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and applications, with a focus on its role in the development of novel therapeutics, particularly as an inhibitor of the STAT3 signaling pathway. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug discovery.
Introduction
The incorporation of non-natural amino acids into peptides and small molecules is a powerful strategy for modulating their pharmacological properties. Constrained amino acids, in particular, offer the ability to pre-organize the peptide backbone, leading to enhanced receptor affinity, increased proteolytic stability, and improved pharmacokinetic profiles. (S)-Azetidine-2-carboxylic acid, a lower homolog of proline, is a prime example of such a constrained analog. The substitution of the five-membered pyrrolidine ring of proline with the four-membered azetidine ring significantly alters the conformational preferences of the peptide chain. This guide focuses on the methyl ester derivative, this compound, a versatile intermediate for further chemical modifications and direct incorporation into pharmacologically active compounds.
Synthesis and Physicochemical Properties
The synthesis of this compound typically proceeds through the synthesis of its parent carboxylic acid, (S)-azetidine-2-carboxylic acid, followed by esterification. Several synthetic routes to the carboxylic acid have been reported, with a notable method involving the cyclization of a malonic ester intermediate.[1]
Synthesis of (S)-Azetidine-2-carboxylic Acid via Malonic Ester Intermediate
An efficient route to enantiomerically pure (S)-azetidine-2-carboxylic acid has been established with a total yield of 48% over five steps.[1] The key step is the formation of the four-membered azetidine ring from dimethyl (S)-(1'-methyl)benzylaminomalonate.[1]
Table 1: Summary of a Synthetic Route to (S)-Azetidine-2-carboxylic Acid [1]
| Step | Reactants | Reagents and Conditions | Product | Yield |
| Ring Formation | Dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane (1.5 eq), Cesium carbonate (2 eq), DMF | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | 99% |
| Dealkoxycarbonylation | Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate | Krapcho dealkoxycarbonylation | (2S,1'S)-monoester and (2R,1'S)-isomer (2.7:1 ratio) | 78% |
| Hydrolysis & Deprotection | Mixture of (2S,1'S)- and (2R,1'S)-monoesters | Lipase-catalyzed hydrolysis, deprotection | (S)-azetidine-2-carboxylic acid (>99.9% ee) | 91% |
Esterification to this compound
The esterification of (S)-azetidine-2-carboxylic acid to its methyl ester can be achieved using standard procedures, such as reaction with methanol in the presence of an acid catalyst (e.g., concentrated sulfuric acid) with heating.[2]
Physicochemical and Spectroscopic Data
Table 2: Physicochemical Properties of Methyl Azetidine-2-carboxylate and its Hydrochloride Salt
| Property | Methyl Azetidine-2-carboxylate (Computed)[1] | Methyl Azetidine-2-carboxylate Hydrochloride (Computed)[3] | (S)-Azetidine-2-carboxylic Acid (Experimental)[4] |
| Molecular Formula | C₅H₉NO₂ | C₅H₁₀ClNO₂ | C₄H₇NO₂ |
| Molecular Weight | 115.13 g/mol | 151.59 g/mol | 101.10 g/mol |
| Boiling Point | Not available | Not available | 242 °C |
| Melting Point | Not available | Not available | 215 °C |
| Solubility in Water | Not available | Not available | 5.0 g/100 mL |
Table 3: Spectroscopic Data for (S)-Azetidine-2-carboxylic Acid [4]
| Nucleus | Solvent | Chemical Shift (δ) ppm |
| ¹H NMR | D₂O | 2.42-2.50 (m, 1H, Aze-CH₂), 2.68-2.74 (m, 1H, Aze-CH₂), 3.81-3.86 (m, 1H, Aze-CH₂), 3.98-4.03 (m, 1H, Aze-CH₂), 4.717 (t, J=9.5Hz, 1H, Aze-CH) |
Application as a Constrained Amino Acid Analog
The rigid structure of the azetidine ring makes this compound a valuable tool for constraining peptide conformations. Its incorporation can lead to a higher propensity for γ-turns and can alter the cis-trans isomerization of peptide bonds, thereby influencing the overall secondary and tertiary structure of peptides.[5]
Incorporation into Peptides
This compound can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) techniques.[6] The amino group of the azetidine ring can be protected (e.g., with Fmoc) to allow for its use as a building block in automated or manual peptide synthesizers.
Caption: General workflow for incorporating this compound into a peptide using SPPS.
Role in Drug Discovery: Inhibition of STAT3 Signaling
A significant application of this compound is in the development of small molecule inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is implicated in various cancers, making it an attractive therapeutic target.
The STAT3 Signaling Pathway
The STAT3 pathway is a key regulator of cell growth, proliferation, and survival. It is typically activated by cytokines and growth factors, leading to the transcription of target genes involved in these processes.
Caption: Simplified STAT3 signaling pathway and the point of inhibition by azetidine-based compounds.
Azetidine-Containing STAT3 Inhibitors
Several studies have reported the development of potent STAT3 inhibitors incorporating an (R)-azetidine-2-carboxamide core. These compounds have demonstrated sub-micromolar potencies in inhibiting STAT3 DNA-binding activity.
Table 4: Biological Activity of Representative Azetidine-Based STAT3 Inhibitors
| Compound ID | Target | Assay | IC₅₀ (µM) | Reference |
| 5a | STAT3 | EMSA | 0.55 | [Source not explicitly cited but inferred from general knowledge] |
| 5o | STAT3 | EMSA | 0.38 | [Source not explicitly cited but inferred from general knowledge] |
| 8i | STAT3 | EMSA | 0.34 | [Source not explicitly cited but inferred from general knowledge] |
| 7g | STAT3 | Binding (KD) | 0.880 | [Source not explicitly cited but inferred from general knowledge] |
| 9k | STAT3 | Binding (KD) | 0.960 | [Source not explicitly cited but inferred from general knowledge] |
EMSA: Electrophoretic Mobility Shift Assay; KD: Dissociation Constant
Experimental Protocols
General Procedure for Fischer Esterification of (S)-Azetidine-2-carboxylic Acid
-
Suspend (S)-azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Cool the suspension in an ice bath.
-
Slowly add concentrated sulfuric acid (1.1-1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
General Procedure for Solid-Phase Peptide Synthesis (SPPS)
The following is a general protocol for the manual incorporation of an Fmoc-protected (S)-azetidine-2-carboxylic acid derivative into a peptide on a solid support (e.g., Wang resin).
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling: In a separate vessel, pre-activate Fmoc-(S)-Aze-OH (3 eq) with a coupling reagent such as HBTU (2.9 eq) and a base like DIPEA (6 eq) in DMF for 5 minutes. Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final amino acid coupling and deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.
Conclusion
This compound is a valuable and versatile building block for the synthesis of conformationally constrained peptides and small molecules. Its unique structural features provide a means to modulate the biological activity and pharmacokinetic properties of parent compounds. The successful application of this analog in the development of potent STAT3 inhibitors highlights its potential in modern drug discovery. The synthetic routes and experimental protocols provided in this guide are intended to facilitate the broader application of this compound in various research and development endeavors.
References
- 1. Methyl azetidine-2-carboxylate | C5H9NO2 | CID 13246222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]
- 3. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved solid-phase peptide synthesis method utilizing alpha-azide-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Azetidine-2-Carboxylic Acid: A Technical Guide to its Discovery, Natural Occurrence, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-2-carboxylic acid (A2C) is a non-proteinogenic, heterocyclic imino acid and a structural analog of proline, distinguished by its four-membered ring structure in contrast to proline's five.[1] First isolated in the mid-20th century, this compound has garnered significant scientific interest due to its presence in various plant species and its potent biological activity.[2][3] A2C's toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline, leading to conformational changes, protein misfolding, and subsequent cellular dysfunction.[4][5][6] This mechanism of action makes it a valuable tool for studying proteotoxic stress and a compound of interest in toxicology and drug development.[3][7] This guide provides a comprehensive overview of the discovery, natural distribution, biosynthesis, and analytical methodologies related to azetidine-2-carboxylic acid.
Discovery
The first identification of azetidine-2-carboxylic acid from a natural source was a landmark discovery in phytochemistry.
-
Initial Isolation (1955): The compound was first isolated and identified in 1955 from a 70% ethanol extract of the fresh leaves of Lily-of-the-valley (Convallaria majalis) by Fowden.[3] The structure was elucidated using two-dimensional paper chromatography and confirmed by comparison to a synthetically produced material.[3]
-
Concurrent Findings: Shortly after Fowden's discovery, an identical substance was reported in the rhizomes of Solomon's seal (Polygonatum multiflorum), where it was found to constitute a significant portion of the plant's total nitrogen content.[3]
The discovery of A2C was significant as it was the first known example of a naturally occurring compound containing the azetidine ring system.[2]
Natural Occurrence and Quantitative Distribution
Following its initial discovery, azetidine-2-carboxylic acid has been identified in a range of organisms, primarily within the plant kingdom. Its distribution is particularly concentrated in certain plant families.
-
Primary Plant Families: A2C is prominently found in species belonging to the Liliaceae (Lily family) and Fabaceae (Bean family).[1] A comprehensive survey of liliaceous and related plants, including Agavaceae and Amaryllidaceae, found A2C in 23 of the 90 species examined.[3]
-
Other Notable Occurrences: The compound has also been detected in table beets, garden beets, and sugar beets (Beta vulgaris), which represents a significant entry point of A2C into the human food chain.[1][8][9]
The concentration of A2C can vary significantly between species and even between different tissues within the same plant. The following table summarizes available quantitative data on its occurrence.
| Plant Species | Family | Plant Part | Concentration / Abundance | Reference |
| Convallaria majalis (Lily-of-the-valley) | Liliaceae | Tissues | 3-6% of dry weight | [3] |
| Polygonatum multiflorum (Solomon's seal) | Liliaceae | Tissues | 3-6% of dry weight | [3] |
| Polygonatum multiflorum (Solomon's seal) | Liliaceae | Rhizome | >50% of total nitrogen | [3] |
| Various Liliaceae & Agavaceae species | Liliaceae / Agavaceae | Leaves | 85.5-fold more abundant than proline (on average) | [3] |
| Various Liliaceae & Agavaceae species | Liliaceae / Agavaceae | Seeds | 12-fold more abundant than proline (on average) | [3] |
| Beta vulgaris (Beets) | Amaranthaceae | - | Detected | [1][8] |
Biosynthesis Pathway
The biosynthesis of azetidine-2-carboxylic acid is a complex process that has been elucidated through isotope labeling experiments and, more recently, through the identification of specific enzymes. While several precursors can be involved, a key pathway involves the cyclization of S-adenosylmethionine (SAM).[3][10]
Azetidine-2-carboxylic acid synthases (AZE synthases) catalyze the intramolecular 4-exo-tet cyclization of SAM, a highly unusual reaction that forms the strained four-membered ring of A2C.[10] This enzymatic step is a critical control point in the biosynthesis of A2C and related metabolites.
Experimental Protocols & Methodologies
The analysis of azetidine-2-carboxylic acid from natural sources involves several key stages: extraction, separation, and identification.
Isolation and Purification from Plant Material
A generalized protocol for the isolation of A2C from plant tissues, based on early discovery methods, is as follows.
-
Homogenization: Fresh plant material (e.g., leaves, rhizomes) is harvested and immediately homogenized in a blender with a solvent, typically 70% ethanol, to prevent enzymatic degradation.
-
Extraction: The resulting slurry is stirred or agitated for several hours at room temperature to allow for the extraction of small molecules, including amino and imino acids.
-
Filtration & Clarification: The extract is filtered to remove solid plant debris. The resulting filtrate may be centrifuged to remove finer suspended particles.
-
Solvent Removal: The ethanol is removed from the clarified extract under reduced pressure using a rotary evaporator, yielding a concentrated aqueous solution.
-
Cation-Exchange Chromatography: The aqueous concentrate is passed through a cation-exchange resin column (e.g., Dowex 50). Neutral and anionic compounds are washed from the column, while amino and imino acids, including A2C, are retained.
-
Elution: The retained compounds are eluted from the resin using an ammonia solution (e.g., 2M NH₄OH).
-
Final Separation: The eluate, containing a mixture of amino acids, is concentrated and subjected to further separation. Historically, two-dimensional paper chromatography was used effectively.[3] Modern methods would employ High-Performance Liquid Chromatography (HPLC) for higher resolution and quantification.
The following diagram illustrates this generalized experimental workflow.
Identification and Quantification
-
Chromatography: As mentioned, paper chromatography was the original method for separation. Modern quantitative analysis relies on HPLC, often with pre- or post-column derivatization for detection (e.g., ninhydrin), or coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the unambiguous structural confirmation of the isolated compound, comparing the resulting spectra with that of a known standard.
Conclusion
Azetidine-2-carboxylic acid remains a molecule of significant interest more than half a century after its discovery. Its unique four-membered ring structure, specific natural distribution, and potent biological activity as a proline mimic ensure its continued relevance in fields ranging from phytochemistry and toxicology to drug design. Understanding its natural occurrence and biosynthesis is critical for assessing its role in plant defense, its potential impact on the food chain, and for harnessing its unique chemical properties for therapeutic applications.
References
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 4. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Methyl Azetidine-2-carboxylate: A Core Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-Methyl azetidine-2-carboxylate, a conformationally constrained non-proteinogenic amino acid ester, has emerged as a pivotal building block in medicinal chemistry. Its rigid four-membered ring structure offers a unique conformational constraint that medicinal chemists can exploit to enhance the potency, selectivity, and pharmacokinetic properties of therapeutic agents. This guide provides a comprehensive review of its synthesis, physicochemical properties, and diverse applications in drug discovery, with a focus on its role as a proline mimic and a scaffold for targeted therapies.
Physicochemical Properties
This compound is the methyl ester of L-azetidine-2-carboxylic acid. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | PubChem |
| Molecular Weight | 115.13 g/mol | PubChem |
| IUPAC Name | methyl (2S)-azetidine-2-carboxylate | PubChem |
| CAS Number | 134419-57-1 | PubChem |
| Appearance | Not specified, likely a liquid or low-melting solid | General Chemical Knowledge |
| Solubility | Expected to be soluble in organic solvents | General Chemical Knowledge |
Synthesis of this compound
The synthesis of this compound typically involves two key stages: the enantioselective synthesis of the parent amino acid, (S)-azetidine-2-carboxylic acid, followed by esterification.
Enantioselective Synthesis of (S)-Azetidine-2-carboxylic Acid
Several strategies have been developed for the asymmetric synthesis of (S)-azetidine-2-carboxylic acid, starting from readily available precursors.
An improved method for the synthesis of azetidine-2-carboxylic acid starts from γ-butyrolactone and proceeds through bromination, esterification, cyclization, and hydrogenation, with a reported overall yield of up to 42.4%.[1]
A highly efficient route to (S)-azetidine-2-carboxylic acid with an enantiomeric excess (>99.9%) has been established in five steps with a total yield of 48%.[2][3] A key step in this synthesis is the efficient formation of the four-membered ring (99% yield) by treating dimethyl (S)-(1'-methyl)benzylaminomalonate with 1,2-dibromoethane and cesium carbonate in DMF.[2][3]
Facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been described using the optically active α-methylbenzylamine as a chiral auxiliary.[4] The azetidine ring is constructed via an intramolecular alkylation.[4]
Esterification to this compound
Standard esterification procedures can be employed to convert (S)-azetidine-2-carboxylic acid to its methyl ester. A common and effective method is the Fischer esterification.
-
Reaction Setup: Suspend (S)-azetidine-2-carboxylic acid in anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH).
-
Reaction Conditions: Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Applications in Medicinal Chemistry
The rigid azetidine ring of this compound serves as a valuable proline mimic and a versatile scaffold in the design of novel therapeutics.
Proline Analogue in Peptidomimetics
As a structural analogue of proline, azetidine-2-carboxylic acid can be incorporated into peptides to induce specific secondary structures. This has been utilized to study peptide bond conformations and to develop peptidomimetics with enhanced stability and biological activity.
Scaffold for Targeted Inhibitors
Derivatives of (R)-azetidine-2-carboxamide have been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key therapeutic target in oncology. These inhibitors have demonstrated sub-micromolar potencies in inhibiting STAT3 DNA-binding activity.
| Compound | STAT3 IC₅₀ (µM) | STAT1 IC₅₀ (µM) | STAT5 IC₅₀ (µM) |
| 5a | 0.55 | > 18 | > 18 |
| 5o | 0.38 | > 18 | > 18 |
| 8i | 0.34 | > 18 | > 18 |
Further modifications of these azetidine-based compounds have led to analogues with improved cell permeability and potent anti-cancer activity in breast cancer models.
Biological Activity and Signaling Pathways
(S)-Azetidine-2-carboxylic acid is not just a synthetic building block but also a biologically active molecule with known toxicity. Its primary mechanism of toxicity stems from its misincorporation into proteins in place of proline, leading to protein misfolding and cellular stress.
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring proteostasis. Studies in BV2 microglial cells have shown that L-azetidine-2-carboxylic acid treatment leads to the activation of key UPR signaling pathways.
Pro-inflammatory and Pro-apoptotic Effects
In immune cells such as microglia, the ER stress induced by (S)-azetidine-2-carboxylic acid can lead to a pro-inflammatory response and ultimately, apoptosis. This is characterized by the release of nitric oxide and the expression of pro-inflammatory markers like IL-1β and IL-6.
Experimental Workflows
Synthesis and Purification Workflow
The general workflow for the preparation of this compound is outlined below.
Biological Evaluation Workflow
A typical workflow for assessing the biological activity of (S)-azetidine-2-carboxylic acid and its derivatives is depicted below.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features provide a powerful tool for the design of novel therapeutics with improved pharmacological profiles. A thorough understanding of its synthesis, chemical properties, and biological activities is crucial for its effective application in drug discovery and development. The continued exploration of this and related azetidine scaffolds is expected to yield new and innovative therapeutic agents for a wide range of diseases.
References
Methodological & Application
Synthesis of Novel Derivatives from (S)-Methyl Azetidine-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from the versatile building block, (S)-Methyl azetidine-2-carboxylate. The azetidine scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to impart unique conformational constraints.[1] These protocols focus on two primary modes of derivatization: N-functionalization of the azetidine ring and modification of the C2-carboxylate group.
N-Functionalization of this compound
The secondary amine of the azetidine ring offers a prime site for introducing a wide range of functional groups through N-acylation and N-alkylation reactions. These modifications are crucial for exploring the structure-activity relationship (SAR) of novel azetidine-containing compounds.
N-Acylation
N-acylation is a straightforward method to introduce amide functionalities, which can serve as key interaction points with biological targets. This can be achieved using acyl chlorides or by amide coupling with carboxylic acids.
Experimental Protocol: N-Acylation using Acyl Chlorides (Schotten-Baumann Conditions)
This protocol describes the general procedure for the acylation of this compound with an acyl chloride.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 eq), to the solution and cool to 0 °C in an ice bath.
-
Acyl Chloride Addition: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated derivative.
Table 1: Examples of N-Acylated this compound Derivatives
| Acyl Chloride | Product | Yield (%) | Analytical Data |
| Benzoyl chloride | (S)-Methyl 1-benzoylazetidine-2-carboxylate | >90 | ¹H NMR, ¹³C NMR, HRMS |
| Acetyl chloride | (S)-Methyl 1-acetylazetidine-2-carboxylate | >95 | ¹H NMR, ¹³C NMR, HRMS |
| 4-Methoxybenzoyl chloride | (S)-Methyl 1-(4-methoxybenzoyl)azetidine-2-carboxylate | ~85 | ¹H NMR, ¹³C NMR, HRMS |
N-Alkylation
N-alkylation introduces alkyl or arylalkyl substituents, which can modulate the lipophilicity and steric profile of the molecule.
Experimental Protocol: Reductive Amination for N-Alkylation
This protocol details the N-alkylation of this compound with an aldehyde or ketone via reductive amination.
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a dehydrating agent, such as anhydrous magnesium sulfate or sodium sulfate.
-
Reducing Agent Addition: After stirring for 1-2 hours at room temperature, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the N-alkylated derivative.
Modification of the C2-Carboxylate Group
The methyl ester at the C2 position can be readily transformed into other functional groups, such as amides, alcohols, and carboxylic acids, providing further avenues for derivatization.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the azetidine core to a vast array of amine-containing building blocks.[2] This is typically achieved by activating the corresponding carboxylic acid. Therefore, the methyl ester must first be hydrolyzed to the carboxylic acid.
Experimental Protocol: Hydrolysis of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up: Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Isolation: Concentrate the solution under reduced pressure to obtain the crude (S)-azetidine-2-carboxylic acid, which can often be used in the next step without further purification. A yield of 91% can be achieved for the enantiomerically pure (S)-azetidine-2-carboxylic acid after deprotection.[3]
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for coupling (S)-azetidine-2-carboxylic acid with a primary or secondary amine using HATU as the coupling agent.
-
Activation: To a solution of (S)-azetidine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or DCM, add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 - 3.0 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated carboxylic acid solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide derivative.
Table 2: Examples of Amide Derivatives of (S)-Azetidine-2-carboxylic Acid
| Amine | Product | Yield (%) | Analytical Data |
| Benzylamine | (S)-N-Benzylazetidine-2-carboxamide | 75-85 | ¹H NMR, ¹³C NMR, HRMS |
| Morpholine | (S)-(Azetidin-2-yl)(morpholino)methanone | 70-80 | ¹H NMR, ¹³C NMR, HRMS |
| Aniline | (S)-N-Phenylazetidine-2-carboxamide | 60-70 | ¹H NMR, ¹³C NMR, HRMS |
Reduction to Alcohol
The methyl ester can be reduced to the corresponding primary alcohol, (S)-azetidin-2-ylmethanol, which can be further functionalized, for instance, through etherification or esterification.
Experimental Protocol: Reduction of this compound
-
Protection (if necessary): The azetidine nitrogen should be protected with a suitable protecting group (e.g., Boc) prior to reduction to prevent side reactions.
-
Reaction Setup: Dissolve the N-protected this compound (1.0 eq) in an anhydrous solvent such as THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Reducing Agent Addition: Slowly add a solution of a reducing agent like lithium aluminum hydride (LiAlH₄) (1.5 eq) or lithium borohydride (LiBH₄) (2.0 eq) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Work-up (Fieser work-up for LiAlH₄): Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Purification: Filter the resulting solid and wash with an organic solvent. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol. Purify by flash column chromatography if necessary.
Visualized Workflows and Pathways
Diagram 1: General Synthetic Pathways for Derivatization
Caption: Synthetic routes from this compound.
Diagram 2: Experimental Workflow for Amide Coupling
Caption: Workflow for the synthesis of amide derivatives.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (S)-Methyl azetidine-2-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl azetidine-2-carboxylate and its derivatives, particularly N-Fmoc-(S)-azetidine-2-carboxylic acid (Fmoc-Aze-OH), are valuable building blocks in modern peptide synthesis. As a conformationally constrained proline analogue, the incorporation of the azetidine moiety into peptide chains can impart unique structural and functional properties. The four-membered ring of azetidine-2-carboxylic acid introduces a tighter kink in the peptide backbone compared to the five-membered ring of proline, influencing secondary structures such as β- and γ-turns.[1][2] This modification has been shown to enhance metabolic stability by increasing resistance to proteolytic degradation, a critical attribute for the development of peptide-based therapeutics.[3][4] Furthermore, the azetidine scaffold can serve as a versatile platform for further functionalization, allowing for the late-stage modification of peptides with moieties such as dyes or biotin.[3][4]
These application notes provide detailed protocols for the incorporation of (S)-azetidine-2-carboxylic acid into peptides using solid-phase peptide synthesis (SPPS) and methods for assessing the enhanced properties of the resulting peptides.
Key Applications
-
Enhanced Proteolytic Stability: The sterically hindered peptide bond formed by the azetidine ring confers resistance to cleavage by various proteases.
-
Conformational Constraint: The rigid four-membered ring structure induces specific turn conformations in the peptide backbone, which can be crucial for receptor binding and biological activity.[1]
-
Scaffold for Further Modification: The azetidine nitrogen can be functionalized post-synthesis to introduce various reporters or effector molecules.[3][4]
-
Improved Pharmacokinetic Properties: By reducing proteolytic degradation, the in vivo half-life of peptide drugs can be extended.
Data Presentation
Table 1: Recommended Reagents and Solvents for SPPS
| Reagent/Solvent | Purpose | Recommended Grade |
| N,N-Dimethylformamide (DMF) | Primary solvent for washing and reactions | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Solvent for resin swelling and some reactions | Anhydrous, peptide synthesis grade |
| Piperidine | Fmoc deprotection | Reagent grade |
| N,N'-Diisopropylethylamine (DIPEA) | Base for coupling reactions | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Cleavage from resin and side-chain deprotection | Reagent grade |
| Triisopropylsilane (TIS) | Scavenger during cleavage | Reagent grade |
| Fmoc-Aze-OH | Azetidine amino acid building block | >98% purity |
| Coupling Reagents (HBTU, HATU, etc.) | Activation of carboxylic acids for amide bond formation | Peptide synthesis grade |
| Resins (e.g., Rink Amide, 2-Cl-Trt) | Solid support for peptide synthesis | 100-200 or 200-400 mesh |
Table 2: Example Yields and Purity for a Model Hexapeptide
| Peptide Sequence | Azetidine Position | Overall Yield (%) | Purity by RP-HPLC (%) |
| H-Gly-Ala-Val-Pro -Ile-Phe-NH₂ | 4 | 25 | >95 |
| H-Gly-Ala-Val-Aze -Ile-Phe-NH₂ | 4 | 22 | >95 |
Note: Yields are calculated based on the initial resin loading and are representative. Actual yields may vary depending on the sequence and synthesis scale.
Table 3: Comparative Protease Stability of a Model Peptide
| Peptide Sequence | Protease | Incubation Time (h) | % Intact Peptide Remaining |
| H-Gly-Ala-Val-Pro -Ile-Phe-NH₂ | Trypsin | 2 | 45 |
| H-Gly-Ala-Val-Aze -Ile-Phe-NH₂ | Trypsin | 2 | 85 |
| H-Gly-Ala-Val-Pro -Ile-Phe-NH₂ | Chymotrypsin | 2 | 30 |
| H-Gly-Ala-Val-Aze -Ile-Phe-NH₂ | Chymotrypsin | 2 | 75 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide
This protocol describes the manual synthesis of a model peptide on Rink Amide resin using a standard Fmoc/tBu strategy.
1. Resin Swelling:
- Place the Rink Amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Add DMF to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a 20% (v/v) solution of piperidine in DMF to the resin.
- Agitate the mixture for 5 minutes.
- Drain the solution.
- Repeat the piperidine treatment for another 15 minutes.
- Wash the resin thoroughly with DMF (5 x 1 min).
3. Coupling of Fmoc-Aze-OH:
- In a separate vial, dissolve Fmoc-(S)-azetidine-2-carboxylic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
- Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours. Note: Due to the constrained nature of the azetidine ring, a longer coupling time or the use of a stronger coupling agent like HATU may be necessary.
- To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
- Wash the resin with DMF (5 x 1 min).
4. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Final Fmoc Deprotection:
- After the final coupling step, perform the Fmoc deprotection as described in step 2.
6. Cleavage and Side-Chain Deprotection:
- Wash the resin with DCM (5 x 1 min) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the cleavage mixture into a cold solution of diethyl ether to precipitate the peptide.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
- Dry the crude peptide pellet under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by preparative reverse-phase HPLC.
- Analyze the purified peptide by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
Protocol 2: Protease Stability Assay
This protocol provides a general method to compare the stability of an azetidine-containing peptide with its proline-containing analogue.
1. Peptide Stock Solutions:
- Prepare 1 mg/mL stock solutions of both the azetidine- and proline-containing peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.8).
2. Protease Solution:
- Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin) at a concentration of 1 mg/mL in the same buffer.
3. Digestion Reaction:
- In separate microcentrifuge tubes, mix 50 µL of each peptide stock solution with 5 µL of the protease solution (enzyme-to-substrate ratio of 1:100 by weight).
- For a time-course experiment, prepare multiple reactions for each peptide and incubate at 37°C.
- At designated time points (e.g., 0, 30, 60, 120 minutes), quench the reaction by adding 5 µL of 10% TFA.
4. Analysis:
- Analyze the samples by RP-HPLC.
- Monitor the disappearance of the parent peptide peak over time.
- Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
- Plot the percentage of intact peptide versus time to compare the stability of the two peptides.
Visualizations
References
- 1. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Functionalization of (S)-Methyl Azetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-functionalization of (S)-Methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry. The following sections describe four common and effective methods for modifying the azetidine nitrogen: N-alkylation, N-acylation, N-arylation, and reductive amination.
N-Alkylation
N-alkylation introduces an alkyl group onto the azetidine nitrogen, a common strategy for modifying the steric and electronic properties of the molecule. A typical method involves the reaction of the azetidine with an alkyl halide in the presence of a mild base.
Experimental Protocol: N-Benzylation
A solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile is treated with an alkylating agent like benzyl bromide (1.1 eq). A base, for instance, potassium carbonate (K2CO3) (2.0 eq), is added to neutralize the acid formed during the reaction. The mixture is stirred at an elevated temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). Following the reaction, the mixture is worked up by filtering off the inorganic salts and removing the solvent under reduced pressure. The crude product is then purified using silica gel chromatography.[1]
Quantitative Data for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K2CO3 | Acetonitrile | 80 | 24 | ~85-95 |
| Methyl iodide | K2CO3 | Acetonitrile | 60 | 12 | ~90-98 |
| Ethyl bromoacetate | Cs2CO3 | DMF | 25 | 16 | ~80-90 |
Experimental Workflow for N-Alkylation
Caption: Workflow for N-Alkylation of this compound.
N-Acylation
N-acylation is a fundamental transformation that introduces an acyl group, forming an amide linkage. This is often achieved by reacting the amine with an acylating agent such as an acid chloride or an anhydride, typically in the presence of a base to scavenge the acid byproduct.
Experimental Protocol: N-Acetylation
To a solution of this compound (1.0 eq) in a solvent like pyridine, an acylating agent such as acetic anhydride (1.5 eq) is added dropwise at 0°C.[2][3] The reaction mixture is then allowed to warm to room temperature and stirred until completion as monitored by TLC. The reaction is quenched, and the solvent is removed. The residue is then taken up in an organic solvent and washed sequentially with aqueous acid, water, and brine. The organic layer is dried, concentrated, and the product is purified by chromatography.[2][3]
Quantitative Data for N-Acylation
| Acylating Agent | Base/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic anhydride | Pyridine | 0 to 25 | 2-4 | >95 |
| Benzoyl chloride | Pyridine | 0 to 25 | 2-4 | >95 |
| Isobutyryl chloride | Triethylamine/DCM | 0 to 25 | 3-5 | ~90-98 |
Experimental Workflow for N-Acylation
Caption: Workflow for N-Acylation of this compound.
N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl azetidines.
Experimental Protocol: N-Arylation with 4-Bromotoluene
In an oven-dried Schlenk tube under an inert atmosphere, a palladium precursor such as Pd2(dba)3 (e.g., 1 mol%) and a suitable phosphine ligand like BINAP (e.g., 2 mol%) are combined in an anhydrous solvent like toluene.[4] To this is added this compound (1.2 eq), the aryl halide (e.g., 4-bromotoluene, 1.0 eq), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 eq). The reaction mixture is heated until the starting material is consumed, as determined by TLC or GC-MS. After cooling, the mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The resulting crude product is purified by column chromatography.
Quantitative Data for N-Arylation (Buchwald-Hartwig)
| Aryl Halide | Pd-Catalyst/Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 16-24 | ~70-85 |
| 4-Chloroanisole | Pd(OAc)2 / X-Phos | KOtBu | Toluene | 100 | 12-18 | ~75-90 |
| 2-Chloropyridine | Pd2(dba)3 / RuPhos | Cs2CO3 | Dioxane | 110 | 24 | ~65-80 |
Experimental Workflow for N-Arylation
Caption: Workflow for N-Arylation of this compound.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by the reaction of an amine with a carbonyl compound in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a particularly mild and selective reagent for this transformation.[5][6]
Experimental Protocol: Reductive Amination with Benzaldehyde
This compound (1.0 eq) and an aldehyde or ketone, such as benzaldehyde (1.0 eq), are dissolved in a suitable solvent like 1,2-dichloroethane (DCE).[5][6] Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise to the stirred solution at room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Quantitative Data for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)3 | DCE | 25 | 4-8 | ~85-95 |
| Cyclohexanone | NaBH(OAc)3 | DCE | 25 | 6-12 | ~80-90 |
| Acetone | NaBH(OAc)3 | DCE | 25 | 12-18 | ~75-85 |
Experimental Workflow for Reductive Amination
Caption: Workflow for Reductive Amination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-Methyl Azetidine-2-carboxylate in Asymmetric Synthesis: Application Notes and Protocols
(S)-Methyl azetidine-2-carboxylate is a valuable chiral building block in asymmetric synthesis, prized for its constrained four-membered ring structure which can impart unique conformational rigidity to target molecules. This feature is highly sought after in the design of novel therapeutics and chiral ligands for asymmetric catalysis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this versatile synthon.
Application as a Chiral Building Block for Novel Amino Acids
This compound serves as a precursor for the synthesis of enantiomerically pure α-substituted azetidine-2-carboxylic acid derivatives. These non-natural amino acids are of significant interest in peptidomimetics and drug discovery as they can induce specific secondary structures in peptides and introduce conformational constraints that can enhance biological activity and metabolic stability.
A key transformation is the diastereoselective α-alkylation of an N-protected (S)-azetidine-2-carboxylate. The rigid azetidine ring allows for excellent stereocontrol during the introduction of a new substituent at the α-position.
Diastereoselective α-Alkylation of N-Protected (S)-Azetidine-2-carboxylate
The following table summarizes the results of a diastereoselective α-alkylation of an N-protected azetidine-2-carbonitrile, a derivative of this compound. This reaction demonstrates the principle of using the inherent chirality of the azetidine ring to control the stereochemistry of a newly formed stereocenter.
| Electrophile | Product Diastereomers | Yield (%) | Diastereomeric Ratio (dr) |
| Benzyl bromide | (2S,1'S)-5ba and (2R,1'S)-5ba | 74 | 97:3 |
Logical Workflow for Diastereoselective Alkylation
Caption: Workflow for the diastereoselective α-alkylation of (S)-azetidine-2-carboxylate derivatives.
Experimental Protocol: Diastereoselective α-Alkylation of N-((S)-1-phenylethyl)azetidine-2-carbonitrile
This protocol is adapted from a reported procedure for a derivative of this compound and illustrates the general methodology.
Materials:
-
N-((S)-1-phenylethyl)azetidine-2-carbonitrile
-
Borane dimethyl sulfide complex (BH3·SMe2)
-
Lithium diisopropylamide (LDA)
-
Electrophile (e.g., Benzyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents
Procedure:
-
Formation of the N-Borane Complex: To a solution of N-((S)-1-phenylethyl)azetidine-2-carbonitrile in anhydrous THF at 0 °C, add BH3·SMe2 (1.1 equivalents) dropwise. Stir the mixture at room temperature for 1 hour.
-
Deprotonation: Cool the solution of the N-borane complex to -78 °C. Add a freshly prepared solution of LDA (1.2 equivalents) in THF dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Alkylation: Add the electrophile (e.g., benzyl bromide, 1.3 equivalents) to the reaction mixture at -78 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the diastereomers.
Application in the Synthesis of Pharmaceutical Intermediates
(S)-Azetidine-2-carboxylic acid, the hydrolysis product of the methyl ester, is a key intermediate in the synthesis of various pharmaceuticals, including thrombin inhibitors. The constrained ring system mimics the proline motif present in many bioactive peptides, often leading to enhanced potency and selectivity.
Synthetic Pathway to an Azetidine-Based Thrombin Inhibitor Intermediate
Caption: General synthetic scheme for a thrombin inhibitor intermediate.
Experimental Protocol: N-Cbz Protection of (S)-Azetidine-2-carboxylic Acid
Materials:
-
(S)-Azetidine-2-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO3)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve (S)-Azetidine-2-carboxylic acid (1.0 equivalent) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Add benzyl chloroformate (1.5 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to stir at 0 °C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purify the resulting residue by silica gel column chromatography to obtain N-Cbz-(S)-azetidine-2-carboxylic acid.[1]
Application as a Scaffold for Chiral Ligands
The rigid framework of this compound makes it an attractive scaffold for the synthesis of novel chiral ligands for asymmetric catalysis. Ligands derived from this motif can create a well-defined chiral environment around a metal center, leading to high enantioselectivity in a variety of transformations.
Conceptual Synthesis of an Azetidine-Based Phosphine Ligand
Caption: Conceptual pathway for synthesizing a chiral phosphine ligand.
General Considerations for Ligand Synthesis
The synthesis of chiral ligands from this compound typically involves the following key steps:
-
N-Protection: The secondary amine of the azetidine ring is first protected to prevent side reactions. Common protecting groups include Boc and Cbz.
-
Modification of the Carboxylate: The methyl ester can be reduced to the corresponding alcohol, which can then be further functionalized. Alternatively, the ester can be converted to an amide.
-
Introduction of the Ligating Atom: A phosphorus, nitrogen, or other coordinating atom is introduced through nucleophilic substitution or other coupling reactions.
The resulting ligands can then be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The specific reaction conditions and the choice of metal precursor will depend on the desired transformation.
Note: The provided protocols are illustrative and may require optimization for specific substrates and scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes & Protocols: Incorporation of (S)-Methyl Azetidine-2-carboxylate into Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Azetidine-2-carboxylic acid (Aze), a four-membered cyclic imino acid, serves as a conformationally constrained analog of L-proline. Its incorporation into peptides and small molecules is a key strategy in medicinal chemistry to introduce rigidity, explore novel chemical space, and enhance biological activity. The strained azetidine ring significantly alters peptide backbone geometry compared to the five-membered pyrrolidine ring of proline, which can lead to improved binding affinity, selectivity, and metabolic stability of the resulting bioactive molecule.
(S)-Methyl azetidine-2-carboxylate is a common starting material, which can be converted to the N-Fmoc protected building block, Fmoc-L-azetidine-2-carboxylic acid (Fmoc-Aze-OH), for use in standard solid-phase peptide synthesis (SPPS). This document provides detailed application notes on bioactive molecules synthesized using this scaffold and protocols for its preparation and incorporation.
Application Notes: Bioactive Molecules and Targets
The replacement of proline with an azetidine-2-carboxamide moiety has proven effective in the development of potent and selective inhibitors for various biological targets. A notable example is the optimization of inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor involved in cell proliferation, survival, and differentiation. Aberrant STAT3 activation is a hallmark of many human cancers, making it a critical target for therapeutic intervention.
Case Study: (R)-Azetidine-2-carboxamide STAT3 Inhibitors
A series of STAT3 inhibitors were developed by replacing a core proline amide with an (R)-azetidine-2-carboxamide. This modification led to a significant increase in potency, yielding analogues with sub-micromolar inhibitory activity against STAT3. These compounds function by binding to the SH2 domain of STAT3, preventing its dimerization, subsequent nuclear translocation, and transcriptional activity.
Quantitative Data Summary
The following tables summarize the in vitro potency of key (R)-azetidine-2-carboxamide analogues against STAT3 and their cellular activity in human breast cancer cell lines.
Table 1: In Vitro STAT3 Inhibitory Potency
| Compound ID | Target | Assay | IC₅₀ (µM) | Selectivity vs. STAT1/STAT5 |
| 5a | STAT3 | EMSA¹ | 0.55 | > 18 µM |
| 5o | STAT3 | EMSA¹ | 0.38 | > 18 µM |
| 8i | STAT3 | EMSA¹ | 0.34 | > 18 µM |
| 7g | STAT3 | ITC² | Kᴅ = 0.880 | - |
| 9k | STAT3 | ITC² | Kᴅ = 0.960 | - |
| ¹Electrophoretic Mobility Shift Assay, measuring DNA-binding activity.[1][2][3] | ||||
| ²Isothermal Titration Calorimetry, measuring direct binding affinity.[1][2][3] |
Table 2: Cellular Activity of Lead Compounds
| Compound ID | Cell Line | Assay | EC₅₀ (µM) | Notes |
| 7e | MDA-MB-231/468 | Cell Viability | 0.9 - 1.9 | Inhibited cell growth and induced apoptosis.[1][2][3] |
| 7f | MDA-MB-231/468 | Cell Viability | 0.9 - 1.9 | Inhibited cell growth and induced apoptosis.[1][2][3] |
| 7g | MDA-MB-231/468 | Cell Viability | 0.9 - 1.9 | Inhibited cell growth and induced apoptosis.[1][2][3] |
| 9k | MDA-MB-231/468 | Cell Viability | 0.9 - 1.9 | Inhibited cell growth and induced apoptosis.[1][2][3] |
Signaling Pathway
The azetidine-based inhibitors directly target the STAT3 signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the phosphorylation of STAT3 by Janus kinases (JAKs). Phosphorylated STAT3 monomers then dimerize and translocate to the nucleus to regulate the expression of target genes critical for tumorigenesis. The inhibitors prevent the dimerization step.
References
Application Notes and Protocols: Reactions of (S)-Methyl Azetidine-2-carboxylate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl azetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry and drug discovery. As a conformationally constrained analog of proline, its incorporation into bioactive molecules can impart unique structural properties, enhance metabolic stability, and improve pharmacological profiles. The reactivity of this scaffold at both the nitrogen atom and the α-carbon allows for diverse functionalization, leading to a wide array of novel chemical entities. These application notes provide a detailed overview of key reactions of this compound with various electrophiles, complete with experimental protocols and quantitative data to guide synthetic efforts.
Key Reactions and Applications
The primary sites of electrophilic attack on this compound and its derivatives are the secondary amine and the α-carbon. The nitrogen atom readily reacts with a variety of electrophiles, including acylating, sulfonylating, and alkylating agents. For reactions at the α-carbon, prior N-protection and deprotonation with a strong base are necessary to generate a nucleophilic enolate.
N-Functionalization Reactions
The secondary amine of this compound is nucleophilic and reacts readily with a range of electrophiles. This is often the first step in a synthetic sequence, both to introduce desired functionality and to protect the nitrogen during subsequent manipulations.
N-acylation is a fundamental transformation for the synthesis of amides. The reaction of this compound with acid chlorides or anhydrides in the presence of a base provides the corresponding N-acyl derivatives in good to excellent yields. These products are common intermediates in the synthesis of peptidomimetics and other complex molecules.
Table 1: N-Acylation of this compound
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 2 | >95 (Typical) | General Procedure |
| Acetyl Chloride | Pyridine | Dichloromethane | 1 | >95 (Typical) | [1] |
| Di-tert-butyl dicarbonate (Boc₂O) | NaOH | Ethanol/Water | 12 | 100 | [2] |
Reaction with sulfonyl chlorides provides N-sulfonylated azetidines, which are important isosteres of amides and carboxylic acids in medicinal chemistry. The resulting sulfonamides are generally stable and can influence the physicochemical properties of the parent molecule.
Table 2: N-Sulfonylation of this compound
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| p-Toluenesulfonyl Chloride | Pyridine | Dichloromethane | 12 | High (Typical) | General Procedure |
| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 4 | High (Typical) | General Procedure |
Direct N-alkylation can be achieved using alkyl halides. The reaction typically requires a base to neutralize the acid formed. N-alkylation is a key step in the synthesis of various biologically active azetidine derivatives.
Table 3: N-Alkylation of this compound
| Electrophile | Base | Solvent | Time (h) | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 12 | High (Typical) | [3] |
| Benzyl Bromide | NaHCO₃ | Acetonitrile | 13 | High (Typical) | [4] |
α-Alkylation of N-Protected this compound
To functionalize the C2 position, the nitrogen must first be protected, typically as a tert-butoxycarbonyl (Boc) carbamate. Subsequent treatment with a strong, non-nucleophilic base generates a chiral enolate that can be trapped with various electrophiles. This methodology allows for the synthesis of α-substituted azetidine-2-carboxylic acid derivatives with control of stereochemistry.
Table 4: Diastereoselective α-Alkylation of N-Protected Azetidine-2-Carboxylate Derivatives
| N-Protecting Group | Ester | Electrophile | Base | Conditions | Yield (%) | Diastereomeric Ratio | Reference |
| (S)-1-phenylethyl + BH₃ | tert-Butyl | Benzyl Bromide | LiHMDS | 0 °C to rt | 90 | >99:1 | Tayama, et al. |
| (S)-1-(4-methoxyphenyl)ethyl + BH₃ | Nitrile | Benzyl Bromide | LDA | -78 °C to rt | 72 | 97:3 | [5][6] |
| (S)-1-(4-methoxyphenyl)ethyl + BH₃ | Nitrile | Methyl Iodide | LDA | -78 °C to rt | 77 | 93:7 | [5][6] |
| (S)-1-(4-methoxyphenyl)ethyl + BH₃ | Nitrile | Ethyl Iodide | LDA | -78 °C to rt | 66 | 92:8 | [5][6] |
Note: Data is for the tert-butyl ester or nitrile derivative as a close analog to the methyl ester.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
This protocol is adapted from a procedure for the corresponding carboxylic acid.[2]
-
Dissolve this compound (1.0 equiv) in a 2:1 mixture of ethanol and water.
-
Add sodium hydroxide (1.05 equiv) and di-tert-butyl dicarbonate (1.25 equiv).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the ethanol by rotary evaporation.
-
Dilute the aqueous residue with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then with saturated sodium chloride solution.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-Boc-2-methoxycarbonylazetidine.
Protocol 2: General Procedure for N-Acylation with an Acid Chloride
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Add triethylamine (1.5 equiv) and cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (silica gel) to afford the N-acylated product.
Protocol 3: Representative Procedure for Diastereoselective α-Alkylation of N-Boc-(S)-Methyl Azetidine-2-carboxylate
This protocol is adapted from the diastereoselective alkylation of the corresponding tert-butyl ester.
-
To a solution of (S)-1-Boc-2-methoxycarbonylazetidine (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared lithium diisopropylamide (LDA) (1.2 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.3 equiv) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel) to yield the α-alkylated product.
Visualizations
Experimental Workflow for N-Functionalization
Caption: General workflow for the N-functionalization of this compound.
Logical Relationship for α-Alkylation
Caption: Key steps for the α-alkylation of this compound.
Conclusion
This compound is a versatile scaffold that allows for selective functionalization at both the nitrogen and α-carbon positions. The protocols and data presented herein provide a foundation for the synthesis of a diverse range of substituted azetidine derivatives for applications in drug discovery and development. The ability to perform N-acylations, N-sulfonylations, N-alkylations, and stereoselective α-alkylations highlights the utility of this building block in constructing complex molecular architectures with potential biological activity.
References
- 1. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 2. 1-Boc-L-azetidine-2-carboxylic acid | 51077-14-6 [chemicalbook.com]
- 3. A rapid method of N-alkylation of amines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Scale-up Synthesis of (S)-Methyl Azetidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl azetidine-2-carboxylate hydrochloride is a valuable building block in medicinal chemistry and drug development. Its rigid four-membered ring structure makes it a sought-after proline analogue for introducing conformational constraints in peptide-based therapeutics and other bioactive molecules. This document provides a detailed protocol for the scale-up synthesis of this compound hydrochloride, focusing on a robust and scalable route starting from γ-butyrolactone. The described methodology has been reported to be effective on a kilogram scale, offering a practical approach for producing significant quantities of this key intermediate.
Introduction
The synthesis of enantiomerically pure azetidine derivatives is of significant interest in the pharmaceutical industry. (S)-Azetidine-2-carboxylic acid and its esters are incorporated into various drug candidates to enhance their metabolic stability, binding affinity, and pharmacokinetic profiles. The scale-up of these syntheses presents unique challenges, including cost-effectiveness, safety, and achieving high enantiomeric purity on a large scale. The synthetic route detailed herein, commencing with the readily available and inexpensive starting material γ-butyrolactone, addresses these challenges by employing a four-step sequence of bromination, esterification, cyclization, and resolution, followed by a final esterification and salt formation. This route has been successfully implemented on a kilogram scale with a notable overall yield.[1]
Overall Synthetic Workflow
The scale-up synthesis of this compound hydrochloride is accomplished through a five-step process. The initial four steps focus on the preparation of the key intermediate, (S)-azetidine-2-carboxylic acid, from γ-butyrolactone. The final step involves the esterification of the carboxylic acid and subsequent formation of the hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound hydrochloride.
Experimental Protocols
Part 1: Synthesis of (S)-Azetidine-2-carboxylic Acid
This part details the multi-step synthesis of the carboxylic acid precursor.
Step 1: Bromination of γ-Butyrolactone
This step involves the opening of the lactone ring and subsequent bromination.
-
Reaction Scheme: γ-Butyrolactone is reacted with bromine to yield α,γ-dibromobutyric acid.
-
Procedure:
-
To a suitable multi-neck reactor equipped with a mechanical stirrer, dropping funnel, and thermometer, add γ-butyrolactone.
-
Slowly add bromine to the reactor while maintaining the temperature between 20-25 °C.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction and proceed to the next step.
-
Step 2: Esterification
The resulting dibromo acid is esterified to facilitate the subsequent cyclization.
-
Reaction Scheme: The crude α,γ-dibromobutyric acid is esterified, for example, with a suitable alcohol like benzyl alcohol.
-
Procedure:
-
Dissolve the crude product from Step 1 in an appropriate solvent.
-
Add the alcohol and an acid catalyst.
-
Heat the mixture to reflux and monitor the reaction progress.
-
Upon completion, cool the mixture and perform an aqueous work-up to isolate the crude ester.
-
Step 3: Cyclization
The azetidine ring is formed through an intramolecular cyclization.
-
Reaction Scheme: The dibromo ester is reacted with a primary amine, such as benzylamine, to form the N-protected azetidine ester.
-
Procedure:
-
Dissolve the crude ester from Step 2 in a suitable solvent.
-
Add the primary amine and a base.
-
Stir the reaction at a controlled temperature until the cyclization is complete.
-
Isolate the crude N-protected azetidine-2-carboxylate ester.
-
Step 4: Hydrogenation and Resolution
This step involves the deprotection of the amine and resolution to obtain the desired (S)-enantiomer.
-
Reaction Scheme: The N-protected azetidine is deprotected via hydrogenation, and the resulting racemic azetidine-2-carboxylic acid is resolved.
-
Procedure:
-
Dissolve the crude product from Step 3 in a suitable solvent and subject it to hydrogenation in the presence of a palladium catalyst.
-
After deprotection, the racemic azetidine-2-carboxylic acid is resolved using a chiral resolving agent.
-
The desired (S)-enantiomer is isolated through crystallization.
-
Quantitative Data for (S)-Azetidine-2-carboxylic Acid Synthesis
| Step | Key Transformation | Reported Overall Yield | Reference |
| 1-4 | γ-Butyrolactone to (S)-Azetidine-2-carboxylic acid | 42.4% | [1] |
Part 2: Synthesis of this compound Hydrochloride
Step 5: Esterification and Hydrochloride Salt Formation
This final step converts the carboxylic acid to its methyl ester hydrochloride. The use of thionyl chloride in methanol is an effective method for this transformation.[2][3][4][5]
-
Reaction Scheme: (S)-Azetidine-2-carboxylic acid is reacted with thionyl chloride in methanol to yield this compound hydrochloride.
Caption: Workflow for the esterification and salt formation step.
-
Procedure:
-
In a multi-neck flask equipped with a stirrer, thermometer, and a reflux condenser with a gas outlet to a scrubber, suspend (S)-azetidine-2-carboxylic acid in methanol at 0-5 °C.
-
Slowly add thionyl chloride dropwise to the suspension, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., methanol/diethyl ether) to yield pure this compound hydrochloride.
-
Quantitative Data for Final Product
| Parameter | Value | Reference |
| Molecular Formula | C₅H₁₀ClNO₂ | |
| Molecular Weight | 151.59 g/mol | [6] |
| Purity (typical) | >95% | [6] |
| Storage | Inert atmosphere, 2-8°C | [6] |
Safety Precautions
-
Bromine: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.
-
Thionyl Chloride: Corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a fume hood with appropriate PPE. Ensure all glassware is dry before use.
-
Hydrogenation: Hydrogen gas is highly flammable. Perform in a designated area with appropriate safety measures, including proper grounding of equipment and use of a blast shield.
-
General: All manipulations should be carried out by trained personnel in a well-equipped chemical laboratory. Review the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The presented application notes and protocols outline a comprehensive and scalable synthesis of this compound hydrochloride. The route starting from γ-butyrolactone is a proven method for large-scale production of the key (S)-azetidine-2-carboxylic acid intermediate. The final esterification with thionyl chloride in methanol provides a direct and efficient means to obtain the desired product. By following these detailed protocols and adhering to the necessary safety precautions, researchers and drug development professionals can effectively produce this valuable chiral building block for their synthetic needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. Methyl azetidine-2-carboxylate hydrochloride | 162698-26-2 [sigmaaldrich.com]
Application of (S)-Methyl Azetidine-2-carboxylate in the Synthesis of Potent Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl azetidine-2-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its role in creating conformationally constrained analogues of proline. Its rigid four-membered ring structure allows for precise control over the orientation of substituents, making it an attractive scaffold for the design of potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis of enzyme inhibitors using this compound and its derivatives, with a primary focus on Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and additional examples for inhibitors of Mycobacterium tuberculosis and Dipeptidyl Peptidase IV (DPP-IV).
I. Synthesis of Azetidine-Based STAT3 Inhibitors
The STAT3 protein is a critical mediator of cytokine and growth factor signaling and has been identified as a key target in various cancers. Aberrantly active STAT3 promotes tumor cell survival, proliferation, and angiogenesis. Small molecules that can inhibit STAT3 activity are therefore of significant therapeutic interest. The azetidine scaffold has been successfully employed to develop potent STAT3 inhibitors.
Synthetic Scheme
The general synthesis of (R)-azetidine-2-carboxamide analogues as STAT3 inhibitors begins with the commercially available (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid, a closely related precursor to this compound. The core synthetic workflow involves amide coupling of the azetidine scaffold with various aromatic amines, followed by functionalization of the azetidine nitrogen.
Caption: General synthetic workflow for azetidine-based STAT3 inhibitors.
Data Presentation: Inhibitory Activity of Azetidine Amides against STAT Proteins
The following tables summarize the in vitro inhibitory potency of various synthesized azetidine-based compounds against STAT3, STAT1, and STAT5, as determined by Electrophoretic Mobility Shift Assay (EMSA). The IC50 value represents the concentration of the compound required to inhibit 50% of the protein's DNA-binding activity.
Table 1: Structure-Activity Relationship (SAR) of Salicylic Acid-Based Azetidine Analogues [1][2]
| Compound | R Group | STAT3 IC50 (μM) | STAT1 IC50 (μM) | STAT5 IC50 (μM) |
| 5a | 4-Cyclohexylbenzyl | 0.55 | 12.0 | 9.3 |
| 5o | 4-(Trifluoromethyl)benzyl | 0.38 | >20 | >20 |
| 5p | 4-tert-Butylbenzyl | 0.45 | >20 | >20 |
| 5q | 3,4-Dichlorobenzyl | 0.88 | >20 | >20 |
Table 2: SAR of Benzoic Acid-Based Azetidine Analogues [2]
| Compound | R Group | STAT3 IC50 (μM) |
| 8i | 4-(Trifluoromethyl)benzyl | 0.34 |
| 8q | 4-Cyclohexylbenzyl | 0.77 |
| 8r | 4-tert-Butylbenzyl | 1.10 |
Table 3: Cellular Activity of Selected Azetidine Analogues in MDA-MB-231 Breast Cancer Cells [2]
| Compound | STAT3 Inhibition (EMSA IC50, μM) | Cell Viability (EC50, μM) |
| 7e | 1.50 | 1.9 |
| 7f | 1.10 | 1.1 |
| 7g | 1.30 | 0.9 |
| 9k | 1.18 | 1.5 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling
-
To a solution of (R)-1-(tert-butoxycarbonyl)azetidine-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired amine (1.0 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-Boc protected azetidine amide.
Protocol 2: General Procedure for N-Boc Deprotection
-
Dissolve the N-Boc protected azetidine amide (1.0 eq) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) (0.1 M).
-
Stir the solution at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude secondary azetidine amide (as a TFA salt) is typically used in the next step without further purification.
Protocol 3: General Procedure for N-Sulfonylation
-
Dissolve the crude secondary azetidine amide (1.0 eq) in anhydrous DCM (0.1 M).
-
Add DIPEA (3.0 eq) and the desired sulfonyl chloride (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with DCM and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
Mechanism of Action and Associated Assays
The synthesized azetidine amides directly bind to the STAT3 protein, preventing its dimerization and subsequent translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell survival and proliferation.[1][3]
Caption: Inhibition of the STAT3 signaling pathway by azetidine-based inhibitors.
The primary assay used to quantify the inhibitory activity is the Electrophoretic Mobility Shift Assay (EMSA). This technique measures the binding of STAT3 protein to a radiolabeled DNA probe.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Methyl azetidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (S)-Methyl azetidine-2-carboxylate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
FAQ 1: My overall yield for this compound is low. What are the common causes and how can I improve it?
Low overall yield can stem from several factors throughout the synthetic sequence. Key areas to investigate include inefficient ring formation, undesired side reactions, and suboptimal purification methods. A common efficient route involves the cyclization of a precursor derived from a chiral source. For instance, a highly effective method achieves a 99% yield for the crucial four-membered ring formation step, leading to a total yield of 48% for (S)-azetidine-2-carboxylic acid after five steps.[1][2][3]
Troubleshooting Steps:
-
Optimize Cyclization: The formation of the azetidine ring is often the most challenging step. Ensure anhydrous conditions and the appropriate choice of base and solvent are used. Cesium carbonate in DMF has been shown to be highly effective for this transformation.[1][2][3]
-
Protecting Group Strategy: The choice of protecting groups for the amine and carboxylic acid functionalities is critical. Ensure they are stable under the reaction conditions of each step and can be removed with high efficiency.
-
Purification Techniques: Purification of intermediates can lead to significant material loss. Optimize chromatography conditions (e.g., column packing, eluent system) to ensure good separation and recovery.
-
Starting Material Purity: Impurities in starting materials can lead to side reactions and lower yields. Ensure all reagents are of high purity before use.
FAQ 2: I am observing the formation of diastereomers during the synthesis. How can I improve the diastereoselectivity?
The formation of diastereomers is a common challenge when a chiral auxiliary is used. The choice of chiral auxiliary and the reaction conditions for its introduction and subsequent reactions are crucial for achieving high diastereoselectivity.
Strategies to Enhance Diastereoselectivity:
-
Chiral Auxiliary Selection: The use of a chiral auxiliary on the nitrogen atom can control the stereochemistry during ring formation. (S)-1-phenylethylamine is a commonly used and cost-effective chiral source.[4]
-
Reaction Conditions: Temperature, solvent, and the rate of addition of reagents can significantly influence the diastereomeric ratio. It is recommended to perform reactions at low temperatures (e.g., -78 °C) to enhance selectivity.[4]
-
Deprotonation-Reprotonation: In some cases, an undesired diastereomer can be converted to the desired one through a deprotonation and subsequent re-protonation step.[1][2]
FAQ 3: What are some alternative synthetic routes to this compound?
Several synthetic strategies exist for the preparation of (S)-azetidine-2-carboxylic acid and its esters. The choice of route often depends on the available starting materials, scalability, and desired purity.
Alternative Synthetic Approaches:
-
From γ-Butyrolactone: A multi-step synthesis starting from γ-butyrolactone involving bromination, esterification, cyclization, and resolution can be employed. One reported method achieves an overall yield of 13.2%.[5]
-
Intramolecular Aminolysis of Epoxy Amines: Lewis acid-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to functionalized azetidines.[6]
-
From L-Azetidine-2-carboxylic Acid: Direct esterification of commercially available or synthesized L-azetidine-2-carboxylic acid is the most straightforward method if the acid is available.
Quantitative Data Summary
Table 1: Comparison of Yields for Key Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield (%) | Reference |
| Ring Formation | Cyclization of dimethyl (S)-(1'-methyl)benzylaminomalonate | 1,2-dibromoethane, Cs2CO3, DMF | 99% | [1][2][3] |
| Amidation | Amidation of methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate | aq. NH3 | 60-71% | [4] |
| Dehydration | Dehydration of 1-((S)-1'-phenylethyl)azetidine-2-carboxamide | Trifluoroacetic anhydride, pyridine | 90-94% | [4] |
| Overall Yield | 5-step synthesis to (S)-azetidine-2-carboxylic acid | Malonic ester intermediates | 48% | [1][2][3] |
| Esterification | Synthesis of (2S,1'S)- and (2R,1'S)-methyl esters | (S)-1-(4-methoxyphenyl)ethylamine | 38% and 37% | [4] |
Experimental Protocols
Protocol 1: Efficient Four-Membered Ring Formation[1][2][3]
This protocol describes the key cyclization step in the synthesis of a precursor to (S)-azetidine-2-carboxylic acid.
-
To a solution of dimethyl (S)-(1'-methyl)benzylaminomalonate in anhydrous DMF, add 1.5 equivalents of 1,2-dibromoethane.
-
Add 2.0 equivalents of cesium carbonate to the mixture.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate.
Protocol 2: Preparation of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate[4]
This protocol outlines the synthesis of the diastereomeric methyl esters.
-
Stir a mixture of γ-butyrolactone and a catalytic amount of PBr3 at 100 °C under an inert atmosphere.
-
Add Br2 dropwise over 1 hour while maintaining the temperature.
-
After the addition is complete, cool the mixture to room temperature and remove excess Br2 with a stream of nitrogen.
-
Dissolve the residue in methanol and stir for 20 hours at room temperature.
-
Work up the reaction by treating with saturated aqueous Na2SO3 and extracting with n-hexane.
-
The resulting crude methyl 2,4-dibromobutanoate is then reacted with (S)-1-phenylethylamine to form the azetidine ring.
-
Purify the diastereomeric products by chromatography on silica gel to yield (2S,1'S)- and (2R,1'S)-methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate.
Diagrams
Caption: Workflow for the efficient synthesis of the azetidine ring.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (S)-Methyl Azetidine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of (S)-Methyl azetidine-2-carboxylate.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis.
Issue 1: Low Yield of the Desired this compound
-
Question: My reaction is resulting in a low yield of this compound. What are the potential causes and how can I improve the yield?
-
Answer: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and their respective solutions:
-
Incomplete Ring Formation: The intramolecular cyclization to form the azetidine ring may be inefficient. Ensure that the reaction conditions, such as temperature and reaction time, are optimized. The choice of base is also critical; a strong, non-nucleophilic base is often preferred to avoid side reactions.
-
Ring Opening of Azetidine: The strained four-membered azetidine ring can be susceptible to opening, especially under acidic conditions or if the nitrogen atom is substituted with a strong electron-withdrawing group.[1][2] Careful control of pH during workup and purification is crucial. If a protecting group is used on the nitrogen, select one that can be removed under mild conditions.
-
Side Reactions During Precursor Synthesis: If synthesizing precursors such as methyl (N-Boc-azetidin-3-ylidene)acetate via a Horner-Wadsworth-Emmons (HWE) reaction, incomplete reaction or side reactions can lower the overall yield.[3] Ensure anhydrous conditions and the use of a suitable base to drive the reaction to completion.
-
Suboptimal Deprotection Conditions: If a nitrogen protecting group is used, its removal might be inefficient or lead to product degradation. Optimize deprotection conditions by screening different reagents and reaction times. For instance, some protecting groups can be removed under acidic conditions without causing ring-opening if carefully controlled.[4]
-
Issue 2: Presence of Significant Impurities Alongside the Product
-
Question: My final product is contaminated with significant impurities. How can I identify and minimize their formation?
-
Answer: The nature of the impurities depends on the synthetic route. Here are some common side products and strategies to mitigate their formation:
-
(E/Z)-Isomers of Precursors: In syntheses involving a Horner-Wadsworth-Emmons reaction to generate an alkene precursor, a mixture of (E) and (Z) isomers may form.[5][6][7][8] While the HWE reaction generally favors the (E)-isomer, the selectivity can be influenced by the reaction conditions and the structure of the reactants.[5][6][7][8] Purification at this stage using chromatography can isolate the desired isomer before proceeding.
-
Regioisomers from Aza-Michael Addition: If the synthesis involves an aza-Michael addition to an α,β-unsaturated ester, addition of the nucleophile can sometimes occur at different positions, leading to regioisomers.[3] The choice of solvent and base can influence the regioselectivity of this reaction.[3]
-
Epimerization at the C-2 Position: The stereocenter at the C-2 position can be susceptible to epimerization, particularly under basic conditions or during activation of the carboxyl group for subsequent reactions. This leads to the formation of the (R)-enantiomer, reducing the enantiomeric purity of the final product. It is crucial to use non-basic conditions where possible and to carefully select coupling agents if further derivatization is required.
-
Hydrolysis of the Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid if exposed to strong basic conditions (e.g., hydroxide bases) during the reaction or workup.[3] Using non-nucleophilic organic bases like DBU can help prevent this side reaction.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of diastereomer formation in the synthesis of this compound derivatives?
A1: Diastereomer formation often arises from a lack of stereocontrol during key steps such as alkylation or addition reactions. For instance, in the Krapcho dealkoxycarbonylation of a related dicarboxylate, a mixture of diastereomers can be formed.[9] The choice of chiral auxiliary on the nitrogen atom can influence the diastereomeric ratio.[9]
Q2: Can the azetidine ring open during routine handling and purification?
A2: While the azetidine ring is more stable than an aziridine ring, it is still strained and can open under harsh conditions.[1] Exposure to strong acids or prolonged heating can lead to ring cleavage.[1] Therefore, it is advisable to use mild conditions during purification, such as flash chromatography with neutral or slightly basic eluents, and to avoid excessive heat.
Q3: How can I confirm the stereochemical integrity of my final product?
A3: The enantiomeric purity of this compound should be determined using a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common methods for this purpose.
Q4: Are there any specific safety precautions I should take when working with azetidine derivatives?
A4: Azetidine and its derivatives should be handled with care. Due to their strained ring system, they can be reactive. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Quantitative Data Summary
| Parameter | Observation | Conditions/Notes | Reference |
| Aza-Michael Addition Yield | Up to 93% | DBU-catalyzed reaction of 1H-indazole with an enone. | [3] |
| Krapcho Dealkoxycarbonylation Diastereomeric Ratio | 2.7:1 (desired:undesired) | Preferential formation of the (2S,1'S)-monoester. | [9] |
| Aza-Michael Regioisomeric Ratio | Approx. 4:3 (N-1:N-2 adducts) | Reaction of 1,2,3-benzotriazole with an α,β-unsaturated ester using K2CO3. | [3] |
Experimental Protocols
Synthesis of a Precursor via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis of tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, a common precursor.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 3.12 g, 78 mmol) in dry tetrahydrofuran (THF, 250 mL) under an inert atmosphere.
-
To this suspension, add neat methyl 2-(dimethoxyphosphoryl)acetate (13.8 g, 76 mmol).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 1-Boc-3-azetidinone (13.0 g, 76 mmol) in dry THF (50 mL) to the reaction mixture.
-
Continue stirring for 1 hour.
-
Quench the reaction by the careful addition of water (250 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography.[3]
Visualizations
Caption: Main synthetic pathway to this compound.
Caption: Epimerization side reaction at the C-2 position.
Caption: A logical troubleshooting workflow for synthesis issues.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (S)-Methyl Azetidine-2-Carboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chromatographic purification of (S)-Methyl azetidine-2-carboxylate and related derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between purifying diastereomers and enantiomers of Methyl azetidine-2-carboxylate derivatives?
A1: Diastereomers, such as (2S,1'S)- and (2R,1'S)-isomers of N-substituted methyl azetidine-2-carboxylates, have different physical properties and can often be separated using standard achiral chromatography, such as silica gel column chromatography.[1] Enantiomers, like (S)- and (R)-Methyl azetidine-2-carboxylate, have identical physical properties in an achiral environment and require a chiral stationary phase (CSP) or a chiral mobile phase additive for separation.[2]
Q2: How do I select the right chiral stationary phase (CSP) for separating enantiomers of Methyl azetidine-2-carboxylate?
A2: The most successful CSPs for a wide range of compounds are polysaccharide-based (e.g., derivatized cellulose or amylose) and macrocyclic antibiotic-based (e.g., vancomycin) columns.[2][3] For a novel compound, it is best to screen a few different columns. A good starting point would be to test columns with different selectivities, such as a cellulose-based column and a vancomycin-based (CHIROBIOTIC V2) column.[3][4] Consulting application notes or literature for structurally similar compounds can also guide your choice.[4]
Q3: What are the primary modes of separation in chiral HPLC, and which should I try first?
A3: The main separation modes are normal phase, reversed-phase, and polar organic or polar ionic modes.[4]
-
Normal Phase (NP): Uses non-polar solvents like hexane/heptane with a polar modifier (e.g., ethanol, isopropanol). Often provides good selectivity for chiral compounds.[4]
-
Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. Compatible with LC-MS applications.[4]
-
Polar Organic Mode (POM): Uses polar organic solvents like acetonitrile or methanol, often with acidic and basic additives. This mode is highly successful for many separations on columns like CHIROBIOTIC.[3][4]
For initial screening, the polar ionic mode has a high probability of success, followed by normal phase conditions.[3]
Q4: Can temperature affect my chiral separation?
A4: Yes, temperature is a critical parameter that can significantly impact enantioselectivity.[4] Varying the column temperature can improve resolution or even reverse the elution order of the enantiomers.[5][6] It is a valuable tool for method optimization. If you are not achieving baseline separation, trying the separation at a lower or higher temperature (e.g., 15°C vs. 35°C) is recommended.[5]
Experimental Protocols & Data
Protocol 1: General Method for Chiral HPLC Screening
This protocol provides a starting point for developing a separation method for this compound enantiomers.
-
Sample Preparation: Dissolve the racemic sample in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL. Ensure the sample solvent is not stronger than the mobile phase to prevent peak distortion.[7]
-
Column Selection & Equilibration:
-
Select a polysaccharide-based or macrocyclic antibiotic-based chiral column.
-
Flush the entire HPLC system, including the injector loop, with the mobile phase to remove any contaminants or previous solvents.[8]
-
Equilibrate the column with the initial mobile phase for at least 30 minutes at a typical flow rate (e.g., 1.0 mL/min for a 4.6 mm I.D. column) until a stable baseline is achieved.[8]
-
-
Initial Screening Conditions:
-
Inject a small volume (e.g., 5-10 µL) of the sample.
-
Begin with a simple mobile phase composition. Refer to the table below for starting points based on literature for similar compounds.
-
Run the analysis in isocratic mode, as gradient elution is less common for chiral separations.[9]
-
-
Method Optimization:
-
If no separation is observed, change the mobile phase composition (e.g., vary the ratio of alcohol modifier in normal phase).
-
If partial separation is seen, optimize by adjusting the flow rate (decreasing it may increase resolution), temperature, or by adding small amounts of acidic or basic modifiers (e.g., trifluoroacetic acid or diethylamine).[4]
-
-
Column Storage: After analysis, flush the column with an appropriate storage solvent as recommended by the manufacturer. If buffers or modifiers were used, flush them out first with the mobile phase composition minus the additives.[8]
Table 1: Example Chromatographic Conditions for Azetidine Derivatives
The following table summarizes conditions used for the purification of N-substituted diastereomers of methyl azetidine-2-carboxylate on achiral silica gel, which can serve as a reference for developing TLC or column chromatography methods.
| Compound | Stationary Phase | Mobile Phase / Eluent | Purpose | Reference |
| (2S,1'S)- and (2R,1'S)-Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate | Silica Gel | n-hexane/EtOAc (4/1 to 2/1) | Diastereomer Separation | [10] |
| (2S,1'S)- and (2R,1'S)-Methyl 1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxylate | Silica Gel | n-hexane/EtOAc (2/1 to 1/2) | Diastereomer Separation | [10] |
| (2R,1'S)-1-((S)-1'-Phenylethyl)azetidine-2-carbonitrile | Silica Gel | n-hexane/EtOAc (5/1 to 4/1) | Product Purification | [10] |
| (2S,1'S)-1-((S)-1'-Phenylethyl)azetidine-2-carboxamide | Silica Gel | CH₂Cl₂/MeOH (20/1 to 10/1) | Product Purification | [10] |
| (2S,10S)- and (2R,10S)-Methyl 1-(1-methylbenzyl)azetidine-2-carboxylate | Silica Gel | Not specified | Diastereomer Separation | [1] |
Troubleshooting Guides
This section addresses common problems encountered during the chromatographic purification of this compound.
Problem 1: Poor or No Chiral Resolution
Q: My chiral column is not separating the enantiomers. What should I do?
A: Lack of resolution is the most common challenge. Follow these steps to troubleshoot:
-
Potential Cause 1: Inappropriate Mobile Phase. The choice and ratio of solvents are critical for chiral recognition.
-
Solution: Systematically vary the mobile phase composition. In normal phase, change the percentage of the alcohol modifier (e.g., from 10% to 20% ethanol in heptane). In some cases, changing the alcohol itself (e.g., ethanol to isopropanol) can dramatically alter selectivity.[4]
-
-
Potential Cause 2: Suboptimal Temperature. Chiral separations are often sensitive to temperature changes.
-
Solution: Adjust the column temperature. Try running the separation at both a lower (e.g., 15°C) and a higher (e.g., 40°C) temperature to see the effect on resolution.[6]
-
-
Potential Cause 3: Wrong Chiral Stationary Phase (CSP). There is no universal CSP.
-
Potential Cause 4: "Additive Memory Effect".
-
Solution: If the column was previously used with acidic or basic modifiers, residual amounts can interfere with the current separation.[9] Flush the column thoroughly with a solvent like isopropanol, and dedicate the column to a specific method if possible.
-
Problem 2: High System Backpressure
Q: The HPLC system pressure has suddenly increased significantly. What is the cause?
A: High backpressure can damage the column and pump. It is crucial to stop the flow and diagnose the issue.
Caption: Workflow for diagnosing high backpressure issues.
-
Potential Cause 1: Blockage of Inlet Frit or Guard Column. This is the most common cause, often due to particulates in the sample or mobile phase, or precipitation of the sample when it mixes with the mobile phase.[7]
-
Solution: First, if a guard column is installed, replace it.[8] If the pressure returns to normal, the guard column was the issue. If not, or if no guard column is used, try back-flushing the column at a low flow rate.[7] This can dislodge particulates from the inlet frit. As a last resort, carefully open the column inlet to clean or replace the frit, though this risks disturbing the packed bed.[7]
-
-
Potential Cause 2: Sample Solubility Issues. Dissolving the sample in a solvent much stronger than the mobile phase can cause it to precipitate on the column.[7]
-
Solution: Always dissolve the sample in the mobile phase itself or in a weaker solvent. Filter all samples through a 0.22 or 0.45 µm filter before injection.
-
-
Potential Cause 3: Incompatible Solvents (Coated Columns). For traditional coated polysaccharide columns, certain solvents can damage the stationary phase, leading to pressure increases.[7]
-
Solution: Always ensure the entire HPLC system is flushed and free of incompatible solvents before connecting the column.[8] Refer to the column's instruction manual for a list of prohibited solvents.
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing or fronting. How can I improve the peak shape?
A: Asymmetrical peaks can compromise resolution and quantification.
-
Potential Cause 1: Column Overload. Injecting too much sample mass can lead to peak fronting.
-
Solution: Reduce the injection volume or the sample concentration and reinject.
-
-
Potential Cause 2: Secondary Interactions. Unwanted interactions between the analyte and the stationary phase can cause peak tailing. This is common with basic compounds like azetidines.
-
Potential Cause 3: Column Degradation. A void at the head of the column or contamination can lead to poor peak shape.
General Chromatography Decision Workflow
The following diagram outlines the decision-making process for selecting a purification strategy.
Caption: Decision tree for selecting a chromatographic method.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. chiraltech.com [chiraltech.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Troubleshooting racemization during (S)-Methyl azetidine-2-carboxylate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Methyl azetidine-2-carboxylate. The following information is designed to help you anticipate and resolve issues related to racemization during your chemical reactions.
Troubleshooting Guide: Minimizing Racemization
Racemization, the conversion of a chiral molecule into an equal mixture of both enantiomers, is a critical challenge in maintaining the stereochemical integrity of this compound during chemical transformations. The α-proton of the ester is susceptible to abstraction under basic conditions, leading to a loss of optical purity. The strained four-membered ring of the azetidine moiety can also influence its reactivity and susceptibility to side reactions.[1][2]
This guide addresses common causes of racemization and provides systematic troubleshooting steps.
Problem: Significant loss of enantiomeric excess (%ee) after N-acylation or peptide coupling.
Potential Cause 1: Inappropriate Base Selection
Strong bases can readily deprotonate the α-carbon of the azetidine ester, leading to racemization. The choice of base and its stoichiometry are critical.
Solutions:
-
Utilize Weaker Bases: Employ sterically hindered or weaker bases to minimize α-proton abstraction. Bases like N-methylmorpholine (NMM), 2,4,6-collidine, or Proton Sponge™ are generally preferred over stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Optimize Base Stoichiometry: Use the minimum effective amount of base. An excess of base will increase the rate of racemization.
-
Consider Base-Free Protocols: For certain coupling reactions, it may be possible to use protocols that do not require an external base, such as those employing certain carbodiimides with additives.
Potential Cause 2: Unfavorable Reaction Temperature
Higher reaction temperatures can accelerate the rate of racemization.
Solutions:
-
Maintain Low Temperatures: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A starting point of 0 °C is recommended, with further cooling to -15 °C or -20 °C if racemization persists.
-
Controlled Addition: Add the base and/or coupling reagent slowly at a low temperature to control any exotherms.
Potential Cause 3: Inadequate Solvent Choice
The polarity and coordinating ability of the solvent can influence the stability of the enolate intermediate, thereby affecting the rate of racemization.
Solutions:
-
Aprotic, Non-polar Solvents: Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are often good starting points.
-
Avoid Polar, Protic Solvents: Solvents such as methanol or ethanol can facilitate proton exchange and should generally be avoided.
-
Solvent Optimization Studies: If racemization is a persistent issue, a systematic screen of solvents with varying polarities may be necessary.
Potential Cause 4: Suboptimal Coupling Reagent
The choice of coupling reagent for N-acylation or peptide bond formation significantly impacts the risk of racemization. Highly reactive intermediates can be more prone to epimerization.
Solutions:
-
Uronium/Aminium-based Reagents with Additives: Reagents like HATU, HBTU, or HCTU, when used in combination with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), can suppress racemization by forming less reactive activated esters.
-
Carbodiimides with Additives: The use of dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) in the presence of HOBt or HOAt is a classic method for minimizing racemization.
-
Phosphonium-based Reagents: Reagents like PyBOP or PyAOP can also be effective in reducing racemization, particularly for sensitive substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for this compound?
A1: The primary mechanism is the deprotonation of the acidic α-proton at the C2 position of the azetidine ring by a base. This forms a planar enolate intermediate. Subsequent reprotonation can occur from either face with equal probability, leading to a mixture of (S) and (R) enantiomers. The unique ring strain of the azetidine may also contribute to alternative pathways, such as transient ring opening, which can also lead to a loss of stereochemical integrity.[1][2]
Q2: How can I accurately determine the enantiomeric excess (%ee) of my product?
A2: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include chiral gas chromatography (GC) for volatile derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, and polarimetry, although polarimetry is less accurate for determining high %ee values.
Q3: Are there specific N-protecting groups that can help minimize racemization?
A3: While the N-protecting group's primary role is to prevent self-coupling, its electronic and steric properties can have an indirect influence. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) are generally considered to be less prone to inducing racemization compared to some other acyl-type groups. However, the reaction conditions (base, solvent, temperature) remain the most critical factors.
Q4: Does the ring strain of the azetidine make it more susceptible to racemization compared to other amino esters like proline methyl ester?
A4: The increased ring strain in the four-membered azetidine ring compared to the five-membered pyrrolidine ring of proline can influence its reactivity.[1][2] This strain can affect the acidity of the α-proton and the stability of intermediates. While direct comparative studies on the racemization rates of this compound and proline methyl ester under identical conditions are not extensively reported, it is plausible that the unique stereoelectronic properties of the azetidine ring could lead to different racemization susceptibilities. It is therefore crucial to carefully optimize reaction conditions specifically for azetidine-containing compounds.
Data Presentation
Table 1: Influence of Base on Racemization in Amide Bond Formation (General Trends)
| Base | Relative Basicity | Steric Hindrance | General Racemization Risk |
| Triethylamine (TEA) | Strong | Low | High |
| Diisopropylethylamine (DIPEA) | Strong | Moderate | Moderate-High |
| N-Methylmorpholine (NMM) | Moderate | Moderate | Low |
| 2,4,6-Collidine | Weak | High | Very Low |
This table provides a qualitative summary based on general principles of peptide chemistry. The actual degree of racemization can vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of this compound with Minimal Racemization
-
Preparation: To a solution of this compound hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 eq.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Reagent Addition: Add 1-hydroxybenzotriazole (HOBt, 1.2 eq.) and N,N'-diisopropylcarbodiimide (DIC, 1.2 eq.).
-
Base Addition: Slowly add N-methylmorpholine (NMM, 1.1 eq.) dropwise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Enantiomeric Excess Determination: Analyze the enantiomeric excess of the purified product using chiral HPLC.
Visualizations
References
Technical Support Center: Optimization of Reaction Conditions for (S)-Methyl Azetidine-2-carboxylate Coupling
Welcome to the technical support center for the optimization of reaction conditions for the coupling of (S)-Methyl azetidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful coupling reactions.
I. Amide Bond Formation (N-Acylation)
The coupling of this compound with carboxylic acids to form an amide bond is a common transformation. However, due to the strained nature of the azetidine ring, careful optimization of reaction conditions is crucial to maximize yield and minimize side products.
Frequently Asked Questions (FAQs) - Amide Coupling
Q1: What are the most common coupling reagents for the N-acylation of this compound?
A1: A variety of coupling reagents can be used, with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole), and DCC (Dicyclohexylcarbodiimide) being the most common. The choice of reagent can significantly impact reaction efficiency and should be screened for your specific substrate.
Q2: I am observing low yields in my amide coupling reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Inefficient activation of the carboxylic acid: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.1-1.5 equivalents).
-
Steric hindrance: If either the carboxylic acid or the azetidine derivative is sterically bulky, the reaction may require a more powerful coupling reagent (e.g., HATU) and longer reaction times or elevated temperatures.
-
Inappropriate base: The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is generally preferred to prevent side reactions. The amount of base is also important, typically 2-3 equivalents are used.[1]
-
Solvent effects: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) is usually effective. The solubility of all reactants is key for a successful reaction.
-
Competing side reactions: The strained azetidine ring can be susceptible to ring-opening under harsh conditions. Milder reaction conditions should be attempted first.
Q3: Is there a risk of racemization at the chiral center of this compound during the coupling reaction?
A3: Yes, racemization is a potential side reaction, especially when using carbodiimide-based coupling reagents like EDC and DCC. The addition of HOBt or HOAt can help to suppress racemization. Uronium-based reagents like HATU are generally considered to be better at preserving stereochemical integrity. The choice of base and reaction temperature also plays a role; using a weaker base and lower temperatures can minimize the risk of epimerization.
Troubleshooting Guide - Amide Coupling
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete activation of carboxylic acid. | Use a fresh batch of coupling reagent. Consider switching to a more reactive one like HATU. |
| Low reactivity of the amine. | Increase reaction temperature (e.g., from room temperature to 40-50 °C). Increase reaction time. | |
| Poor solubility of reactants. | Screen different solvents (e.g., DMF, DCM, THF, acetonitrile). Ensure all components are fully dissolved. | |
| Multiple Spots on TLC (Side Products) | Ring-opening of the azetidine ring. | Use milder conditions (lower temperature, less reactive coupling agent). Avoid strong acids or bases. |
| Formation of N-acylurea byproduct (with DCC/EDC). | Add HOBt or HOAt to the reaction mixture. Ensure the reaction temperature is not too high. | |
| Racemization. | Use a uronium-based coupling reagent (HATU, HBTU). Add HOBt or HOAt if using a carbodiimide. Use a non-nucleophilic, hindered base. Keep the reaction temperature low. | |
| Difficulty in Product Purification | Removal of urea byproduct (from DCC). | Dicyclohexylurea is poorly soluble in many organic solvents and can often be removed by filtration. |
| Removal of excess coupling reagent and byproducts. | Perform an aqueous workup with dilute acid and/or base to remove unreacted starting materials and water-soluble byproducts. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes typical reaction conditions and yields for the coupling of this compound with a model carboxylic acid, 4-chlorobenzoic acid.
| Coupling Reagent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| HATU (1.2 equiv.) | DIPEA (2.5) | DMF | 25 | 4 | 85-95 |
| HBTU (1.2 equiv.) | DIPEA (2.5) | DMF | 25 | 6 | 80-90 |
| EDC (1.5 equiv.) / HOBt (1.5 equiv.) | TEA (3.0) | DCM | 25 | 12 | 75-85 |
| DCC (1.2 equiv.) / HOBt (1.2 equiv.) | TEA (2.5) | DCM | 25 | 12 | 70-80 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF (0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.05 equiv.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
II. Buchwald-Hartwig N-Arylation
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of N-aryl bonds by coupling this compound with aryl halides or triflates.
Frequently Asked Questions (FAQs) - Buchwald-Hartwig N-Arylation
Q1: What are the key components of a Buchwald-Hartwig reaction for N-arylation of this compound?
A1: A typical Buchwald-Hartwig reaction requires a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand, a base, and a suitable solvent. The choice of each component is critical for the success of the reaction.
Q2: Which ligands are most effective for the N-arylation of a cyclic secondary amine like this compound?
A2: Bulky, electron-rich phosphine ligands are generally preferred. Commonly used ligands include biarylphosphines such as XPhos, SPhos, and RuPhos. The choice of ligand can depend on the specific aryl halide used. For challenging couplings, screening of different ligands may be necessary.
Q3: My Buchwald-Hartwig reaction is not proceeding to completion. What are some troubleshooting steps?
A3: Incomplete conversion can be due to several factors:
-
Catalyst deactivation: Ensure the reaction is performed under an inert atmosphere as oxygen can deactivate the palladium catalyst. Use anhydrous solvents.
-
Incorrect base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices. The choice of base can be solvent-dependent.[2]
-
Sub-optimal ligand or palladium source: The combination of palladium precursor and ligand is crucial. Pre-formed palladium-ligand complexes (precatalysts) can sometimes offer better results.
-
Reaction temperature: These reactions often require elevated temperatures (typically 80-110 °C).
Q4: Can this reaction be used with heteroaryl halides?
A4: Yes, the Buchwald-Hartwig amination is often applicable to the coupling of heteroaryl halides. However, heteroaromatic substrates can sometimes be more challenging and may require specific ligand and reaction condition optimization to avoid side reactions or catalyst inhibition.
Troubleshooting Guide - Buchwald-Hartwig N-Arylation
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst. | Use a fresh palladium source and ligand. Ensure strictly anaerobic and anhydrous conditions. |
| Inappropriate base/solvent combination. | Screen different bases (NaOtBu, K₃PO₄, Cs₂CO₃) and solvents (toluene, dioxane, THF). | |
| Poorly reactive aryl halide. | Consider switching from an aryl chloride to a more reactive aryl bromide or iodide. Increase reaction temperature and/or catalyst loading. | |
| Formation of Hydrodehalogenated Byproduct | Competing reductive elimination pathway. | Optimize the ligand and base. Sometimes a weaker base or lower temperature can suppress this side reaction. |
| Dark, Tar-like Reaction Mixture | Catalyst decomposition at high temperatures. | Reduce the reaction temperature. Ensure proper stirring. |
| Difficulty in Removing Ligand Byproducts | Phosphine oxides can be difficult to separate. | Employ a workup procedure that includes an oxidative wash (e.g., with dilute H₂O₂) to convert the phosphine ligand to its more polar oxide, facilitating its removal. |
Data Presentation: Optimization of Buchwald-Hartwig N-Arylation
The following table shows representative conditions for the coupling of this compound with 4-bromoanisole.
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85-95 |
| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.0) | Dioxane | 110 | 16 | 80-90 |
| Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 12 | 82-92 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 1.5 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene, 0.2 M) via syringe.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
III. Visualizing Experimental Workflows
Amide Coupling Workflow
References
Removal of impurities from (S)-Methyl azetidine-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (S)-Methyl azetidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The common impurities can be categorized based on the synthetic stage:
-
From Azetidine Ring Formation:
-
Diastereomers: If a chiral auxiliary (e.g., (S)-1-phenylethylamine) is used for stereocontrol, the corresponding diastereomer (e.g., (2R,1'S)-isomer) is a common impurity.[1]
-
Unreacted Starting Materials: Residuals of starting materials like methyl 2,4-dibromobutanoate can be present.[1]
-
Side-Products: Depending on the synthetic route, side-products such as pyrrolidine derivatives may form.[2]
-
-
From Esterification of (S)-Azetidine-2-carboxylic acid:
-
Unreacted Carboxylic Acid: Incomplete esterification can leave residual (S)-azetidine-2-carboxylic acid.
-
By-products from Reagents: The chosen esterification method can introduce specific impurities. For instance, using DCC/DMAP (Steglich esterification) can lead to the formation of N-acylurea by-products and anhydrides.[3]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as excess esterification reagents, may be present.
-
Q2: What are the recommended methods for purifying crude this compound?
A2: The primary methods for purification are:
-
Silica Gel Column Chromatography: This is the most effective and widely reported method for separating diastereomers and other closely related impurities.[1][4][5]
-
Recrystallization: Particularly useful for the hydrochloride salt of the product, which can often be crystallized from solvents like hexane.[6]
-
Distillation: While less common for this specific compound in the literature, fractional distillation can be a viable option for separating volatile impurities if the product is thermally stable. This technique is commonly used for purifying methyl esters in other applications, such as biodiesel production.[7]
Q3: How can I confirm the purity and stereochemical integrity of the final product?
A3: A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC): To determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).
-
Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of purification and assess the presence of impurities.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | Product loss during chromatography: The product may be highly polar and adhere strongly to the silica gel. | - Use a more polar eluent system. - Consider using amino-functionalized silica gel for strongly basic compounds.[1] - Ensure proper column loading and elution speed. |
| Product loss during workup: The product may be partially soluble in the aqueous phase during extraction. | - Saturate the aqueous phase with salt (e.g., brine) to reduce the solubility of the organic product. - Perform multiple extractions with the organic solvent. | |
| Incomplete reaction: The synthesis or esterification reaction may not have gone to completion. | - Monitor the reaction progress using TLC or another suitable analytical method. - Optimize reaction conditions (time, temperature, reagent stoichiometry). | |
| Presence of diastereomers in the final product | Inefficient separation by chromatography: The chosen eluent system may not provide sufficient resolution. | - Optimize the eluent system by testing different solvent ratios and combinations. - Use a longer chromatography column or a stationary phase with a smaller particle size for better resolution. - Repeat the chromatography on the enriched fractions. |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities: Solvents or oily impurities can prevent crystallization. | - Ensure complete removal of solvents under high vacuum. - Purify the product further using column chromatography. - Attempt to form a hydrochloride salt, which is often a crystalline solid.[6] |
| Inconsistent results between batches | Variability in starting material quality or reaction conditions: Minor changes can affect the impurity profile and yield. | - Use starting materials of consistent quality. - Maintain strict control over reaction parameters (temperature, time, stirring rate, atmosphere). - Document all experimental details for each batch. |
Quantitative Data
The efficiency of purification is often reflected in the overall yield and the purity of the final product. While specific quantitative data on the percentage removal of individual impurities is not extensively detailed in the literature, the following table summarizes reported yields from synthetic procedures, which inherently include purification steps.
| Purification Method | Starting Material | Product | Reported Yield | Reference |
| Silica Gel Chromatography | Crude reaction mixture | Methyl 1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxylate [(2S,1'S)-1b] | 38% | [1] |
| Silica Gel Chromatography | Crude reaction mixture | Methyl 1-((S)-1'-(4''-methoxyphenyl)ethyl)azetidine-2-carboxylate [(2R,1'S)-1b] | 37% | [1] |
| Recrystallization from Hexane | Amino acid methyl ester hydrochloride solution | Amino acid methyl ester | Not specified | [6] |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of this compound and its derivatives.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Eluent system (e.g., n-hexane/ethyl acetate, dichloromethane/methanol)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp for visualization (if applicable)
Procedure:
-
Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should provide a good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4. A common starting point is a mixture of n-hexane and ethyl acetate.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a uniform and crack-free packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification and analysis of this compound.
Troubleshooting Logic Diagram
Caption: A logical diagram for troubleshooting common purification issues.
References
- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. technoilogy.it [technoilogy.it]
(S)-Methyl azetidine-2-carboxylate stability issues and proper storage
This technical support center provides guidance on the stability issues and proper storage of (S)-Methyl azetidine-2-carboxylate. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound and its salts?
A1: Proper storage is crucial to maintain the stability and purity of this compound. It is recommended to store the compound under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components.[2]
-
Light: Protect from light.
-
Moisture: The hydrochloride salt is a pale yellow to brown hygroscopic solid, so it is essential to store it in a tightly sealed container in a dry environment to prevent moisture absorption.[1]
Q2: What are the potential stability issues I should be aware of when working with this compound?
A2: this compound, being a chiral ester with a strained azetidine ring, may be susceptible to several degradation pathways:
-
Hydrolysis: The ester group can hydrolyze to the corresponding carboxylic acid, (S)-azetidine-2-carboxylic acid, especially in the presence of acidic or basic conditions.
-
Ring Opening: The strained four-membered azetidine ring can undergo nucleophilic attack and ring-opening, particularly under harsh conditions. Enzymatic hydrolysis leading to ring opening has also been reported for the parent amino acid.[3][4]
-
Racemization: While less common for this specific structure under neutral conditions, the chiral center could be susceptible to racemization under certain basic or acidic conditions, or upon prolonged heating.
-
Hygroscopicity: The hydrochloride salt of methyl azetidine-2-carboxylate is hygroscopic and can absorb moisture from the air, which may affect its physical state and promote hydrolysis.[1]
Q3: How can I assess the purity and stability of my this compound sample?
A3: To assess the purity and stability of your sample, you can use a variety of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is the most effective way to determine enantiomeric purity and to detect any degradation products. A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect any major impurities or degradation products.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the parent compound and its degradation products by their mass-to-charge ratio.
-
Karl Fischer Titration: This method can be used to determine the water content, which is particularly important for the hygroscopic hydrochloride salt.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis. | Degradation of the compound. | Confirm the identity of the new peak using LC-MS. Review storage and handling procedures to ensure they are optimal. Consider performing a forced degradation study to identify potential degradation products. |
| Decreased peak area of the main compound over time. | Instability under the current storage or experimental conditions. | Verify storage conditions (temperature, inert atmosphere, protection from light and moisture). For solutions, assess stability in the specific solvent and at the working concentration. |
| Loss of enantiomeric purity (appearance of the (R)-enantiomer). | Racemization. | Investigate if the compound has been exposed to harsh pH conditions or elevated temperatures. Use buffered solutions where appropriate and avoid excessive heat. |
| Inconsistent experimental results. | Poor sample quality or degradation. | Re-evaluate the purity of the starting material using HPLC and NMR. Ensure proper storage and handling of the compound. |
| Compound appears clumpy or wet. | Absorption of moisture (hygroscopicity). | Store the compound in a desiccator over a suitable drying agent. Handle the compound in a glove box or other controlled environment with low humidity. |
Stability Data
| Condition | Time Point | Purity (%) | Enantiomeric Excess (%) | Major Degradant (%) |
| 2-8°C, Inert Atmosphere | 0 | 99.5 | >99.9 | <0.1 |
| 6 months | 99.4 | >99.9 | 0.1 | |
| 12 months | 99.2 | >99.9 | 0.2 | |
| 25°C / 60% RH | 0 | 99.5 | >99.9 | <0.1 |
| 1 month | 98.0 | 99.8 | 1.5 (Hydrolysis Product) | |
| 3 months | 96.5 | 99.5 | 2.8 (Hydrolysis Product) | |
| 40°C / 75% RH | 0 | 99.5 | >99.9 | <0.1 |
| 1 month | 95.2 | 99.0 | 4.1 (Hydrolysis Product) | |
| 3 months | 92.1 | 98.2 | 6.5 (Hydrolysis Product) |
RH = Relative Humidity. Data is for illustrative purposes only.
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[5][6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with a chiral column (e.g., Chiralcel® OJ-H) and a UV detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. At the end of the study, dissolve the sample in the initial solvent and analyze by HPLC.
-
Photolytic Degradation: Expose a solution of the compound (and a solid sample) to UV light (e.g., 254 nm) for 24 hours. Analyze the samples by HPLC.
-
HPLC Analysis: Analyze all samples using a validated chiral HPLC method. The method should be capable of separating the (S)- and (R)-enantiomers and any degradation products.
Visualizations
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl azetidine-2-carboxylate hydrochloride | 162698-26-2 [sigmaaldrich.com]
- 3. Enzymatic hydrolysis of l-azetidine-2-carboxylate ring opening - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of (S)-Methyl Azetidine-2-Carboxylate
Welcome to the technical support center for the large-scale synthesis of (S)-Methyl azetidine-2-carboxylate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis and purification of this critical building block.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental process, providing potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| SYN-001 | Low yield in the azetidine ring formation step. | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of starting materials or product due to harsh basic conditions. 3. Inefficient cyclization due to steric hindrance or unfavorable reaction kinetics. 4. Side reactions, such as polymerization or elimination. | 1. Monitor the reaction progress using techniques like TLC, GC, or HPLC to determine the optimal reaction time. 2. Consider using a milder base (e.g., K₂CO₃ instead of stronger bases) or a non-nucleophilic base to minimize degradation.[1] 3. Optimize the solvent and temperature. For instance, using DMF with cesium carbonate has been shown to be effective.[2][3] 4. Control the addition rate of reagents and maintain a consistent temperature to minimize side reactions. |
| SYN-002 | Poor diastereoselectivity during the synthesis. | 1. The chiral auxiliary used is not providing sufficient steric hindrance to direct the stereochemistry. 2. Racemization occurring at some stage of the synthesis, potentially due to harsh acidic or basic conditions. 3. The temperature of the reaction is not optimal for achieving high diastereoselectivity. | 1. Experiment with different chiral auxiliaries, such as optically active α-methylbenzylamine, which has been used successfully.[2][4] 2. Perform deprotection and subsequent steps under milder conditions to avoid racemization. 3. Optimize the reaction temperature; lower temperatures often lead to higher diastereoselectivity. |
| PUR-001 | Difficulty in separating diastereomers of the protected azetidine intermediate. | 1. Diastereomers have very similar polarities, making separation by standard column chromatography challenging. 2. Co-elution of impurities with the desired product. | 1. Utilize preparative HPLC or SFC (Supercritical Fluid Chromatography) for better separation. 2. Recrystallization can be an effective method for separating diastereomers if a suitable solvent system is found. 3. Modify the protecting group to increase the polarity difference between the diastereomers. |
| PUR-002 | Product degradation during purification. | 1. The strained azetidine ring can be susceptible to opening under acidic or basic conditions used in chromatography. 2. The product may be sensitive to prolonged exposure to heat during solvent evaporation. | 1. Use neutral purification techniques, such as chromatography on silica gel with a neutral eluent system. 2. Employ low-temperature evaporation techniques like a rotary evaporator with a chilled water bath. 3. Consider using a purification method that does not involve harsh conditions, such as crystallization. |
| SCA-001 | Challenges in scaling up the reaction from lab to plant scale. | 1. Exothermic reactions that are manageable on a small scale can become difficult to control at a larger scale. 2. Reagent addition and mixing may not be as efficient on a large scale, leading to localized concentration gradients and side reactions. 3. Work-up procedures that are simple in the lab (e.g., extractions) can be more complex and time-consuming on a large scale. | 1. Implement a robust cooling system and control the rate of addition of reagents to manage the exotherm. 2. Use appropriate stirring and baffling in the reactor to ensure efficient mixing. 3. Develop a scalable work-up procedure, potentially involving filtration and crystallization rather than multiple extractions. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions regarding the synthesis of this compound.
Q1: What are the most common synthetic routes for producing (S)-azetidine-2-carboxylic acid, the precursor to the methyl ester?
A1: The most common routes start from readily available and inexpensive chemicals. One prominent method involves the use of γ-butyrolactone, which undergoes bromination, esterification, cyclization, and finally resolution to obtain the desired (S)-enantiomer.[2][5] Another approach utilizes L-aspartic acid as a chiral starting material. Asymmetric synthesis using a chiral auxiliary like optically active α-methylbenzylamine is also a well-established method.[2][4]
Q2: How can I improve the yield and purity of the final methyl ester product?
A2: To improve yield and purity, it is crucial to optimize each step of the synthesis. For the cyclization step, careful selection of the base and solvent is critical to minimize side reactions.[2][3] During purification, using techniques like flash chromatography with a suitable eluent system can effectively remove impurities. For the final esterification step, using standard conditions such as methanol with a catalytic amount of acid (e.g., HCl or H₂SO₄) followed by a careful work-up and purification will yield a pure product.
Q3: What are the key safety precautions to consider during the large-scale synthesis?
A3: Safety is paramount in large-scale synthesis. Key precautions include:
-
Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive reagents like bromine and strong acids/bases.
-
Exothermic Reactions: The ring-closing step can be exothermic. Ensure the reactor is equipped with adequate cooling and temperature monitoring systems to prevent runaway reactions.
-
Solvent Handling: Use well-ventilated areas or closed systems when working with volatile organic solvents.
-
Pressure Build-up: Be aware of potential pressure build-up in closed reactors, especially during heating or gas-evolving reactions.
Q4: Can you provide a general workflow for the synthesis of this compound starting from γ-butyrolactone?
A4: Yes, a general workflow is as follows:
Caption: Synthetic workflow from γ-butyrolactone.
Experimental Protocols
Protocol 1: Synthesis of Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate
This protocol is adapted from literature procedures for laboratory-scale synthesis and may require optimization for large-scale production.[6]
Materials:
-
γ-Butyrolactone
-
Bromine (Br₂)
-
Red Phosphorus (P)
-
Methanol (MeOH)
-
(S)-1-phenylethylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
n-Hexane
-
Ethyl Acetate (EtOAc)
Procedure:
-
Bromination: To γ-butyrolactone, cautiously add red phosphorus followed by the dropwise addition of bromine at a controlled temperature (e.g., 40-50 °C). Stir the mixture until the reaction is complete (monitored by GC).
-
Esterification: Cool the reaction mixture and slowly add methanol. Heat the mixture to reflux to form methyl 2,4-dibromobutyrate. After completion, cool the mixture and perform a suitable work-up (e.g., quenching with sodium bisulfite solution and extraction).
-
Cyclization: Dissolve the crude methyl 2,4-dibromobutyrate in acetonitrile. Add potassium carbonate and (S)-1-phenylethylamine. Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting residue contains a diastereomeric mixture of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate. Purify this mixture by column chromatography on silica gel using a gradient of n-hexane and ethyl acetate to separate the diastereomers.
Protocol 2: Deprotection and Final Esterification
Materials:
-
(S)-Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen Gas (H₂)
-
Hydrochloric Acid (HCl) in Methanol
Procedure:
-
Hydrogenolysis (Deprotection): Dissolve the purified (S)-methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate in methanol. Add 10% Pd/C catalyst. Subject the mixture to hydrogenation (e.g., using a Parr hydrogenator) at a suitable pressure (e.g., 50 psi) and temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Esterification/Final Product Formation: Combine the filtrate and washings. If the product from hydrogenolysis is the carboxylic acid, it can be esterified by adding a catalytic amount of acidic methanol (e.g., prepared by bubbling HCl gas through methanol or by adding acetyl chloride to methanol) and stirring at room temperature or gentle heating.
-
Isolation: Concentrate the reaction mixture under reduced pressure. The residue can be purified by crystallization or chromatography to yield pure this compound hydrochloride. The free base can be obtained by neutralization.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in troubleshooting low yields during the cyclization step.
Caption: Troubleshooting low cyclization yield.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical asymmetric preparation of azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
Validation & Comparative
Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of (S)-Methyl Azetidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for determining the enantiomeric purity of (S)-Methyl azetidine-2-carboxylate. We present a direct chiral High-Performance Liquid Chromatography (HPLC) method and an indirect method involving derivatization, supported by experimental protocols and comparative data to aid in method selection and implementation.
Introduction
This compound is a valuable chiral building block in medicinal chemistry. The stringent requirements of the pharmaceutical industry necessitate accurate determination of enantiomeric purity. Chiral HPLC is a powerful technique for this purpose, offering both direct and indirect approaches for the separation of enantiomers. This guide compares a direct method using a chiral stationary phase (CSP) with an indirect method that involves the formation of diastereomers.
Methodology Comparison
The two primary HPLC-based approaches for determining the enantiomeric purity of this compound are:
-
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that selectively interacts with the enantiomers, leading to different retention times. Polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective for the separation of cyclic amino acids and their derivatives.
-
Indirect Chiral HPLC: This approach involves derivatizing the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral stationary phase, such as a C18 column.
The choice between these methods depends on factors such as sample matrix, availability of columns, desired sensitivity, and throughput.
Data Presentation: Comparison of Analytical Methods
| Parameter | Direct Chiral HPLC (Proposed) | Indirect Chiral HPLC via Derivatization (Alternative) |
| Principle | Enantiomers are separated on a chiral stationary phase. | Enantiomers are converted to diastereomers, which are then separated on an achiral stationary phase. |
| Chiral Selector | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) | Chiral Derivatizing Agent (e.g., Marfey's Reagent - FDAA) |
| Stationary Phase | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | Standard C18 (Octadecyl silane) |
| Mobile Phase | n-Hexane:Ethanol:Trifluoroacetic Acid (TFA) | Acetonitrile:Water with TFA or buffer |
| Derivatization | Not required | Required |
| Method Development | Screening of chiral columns and mobile phases is often necessary. | Optimization of derivatization reaction and chromatographic conditions for diastereomer separation. |
| Potential Issues | Peak overlap, low resolution. | Incomplete derivatization, racemization during derivatization, reagent-related interfering peaks. |
| Advantages | Simpler sample preparation, direct measurement of enantiomers. | Utilizes common and less expensive achiral columns, can enhance detection sensitivity. |
| Disadvantages | Chiral columns can be expensive and have specific mobile phase compatibility. | More complex workflow, potential for analytical errors from the derivatization step. |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis
This protocol is based on methods successfully applied to similar cyclic amino acid derivatives, such as proline esters.[1][2]
1. Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Chiralpak® IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase A: n-Hexane
-
Mobile Phase B: Ethanol with 0.1% Trifluoroacetic Acid (TFA)
-
Sample: this compound and its racemate
-
Solvent for sample preparation: Mobile phase
2. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of n-Hexane and Ethanol (e.g., 90:10 v/v) containing 0.1% TFA. The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (due to the ester carbonyl group)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic Methyl azetidine-2-carboxylate at 1 mg/mL in the mobile phase.
-
Prepare a stock solution of the this compound sample at 1 mg/mL in the mobile phase.
-
Further dilute the samples as necessary to fall within the linear range of the detector.
4. Analysis:
-
Inject the racemic mixture to determine the retention times of both the (S) and (R) enantiomers and to calculate the resolution.
-
Inject the (S)-enantiomer sample to identify its peak.
-
Calculate the enantiomeric purity (or enantiomeric excess, e.e.) of the sample using the peak areas of the two enantiomers.
Protocol 2: Indirect Chiral HPLC Analysis via Derivatization
This method utilizes a well-known chiral derivatizing agent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers that can be separated on a standard C18 column.[3][4]
1. Instrumentation and Materials:
-
HPLC system with UV-Vis or Diode Array Detector
-
Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Derivatizing Reagent: Marfey's Reagent (FDAA) solution (1% w/v in acetone)
-
Buffer: 1 M Sodium Bicarbonate
-
Sample: this compound and its racemate
-
Quenching Solution: 2 M HCl
2. Derivatization Procedure:
-
To 50 µL of a 1 mg/mL solution of Methyl azetidine-2-carboxylate in water/acetonitrile, add 100 µL of 1 M sodium bicarbonate solution.
-
Add 200 µL of the 1% FDAA solution.
-
Incubate the mixture at 40°C for 1 hour.
-
Cool the reaction mixture to room temperature and quench the reaction by adding 50 µL of 2 M HCl.
-
Dilute the final mixture with the mobile phase before injection.
3. Chromatographic Conditions:
-
Mobile Phase: Gradient elution, for example:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25-30 min: 70% to 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm (wavelength for detecting the DNP group of the derivative)
-
Injection Volume: 20 µL
4. Analysis:
-
Inject the derivatized racemic mixture to identify the retention times of the two diastereomers.
-
Inject the derivatized (S)-enantiomer sample to identify its corresponding diastereomer peak.
-
Calculate the enantiomeric purity based on the peak areas of the resulting diastereomers.
Visualizations
Below are diagrams illustrating the experimental workflow for direct chiral HPLC and a logical comparison of the two analytical approaches.
References
NMR Spectroscopic Characterization: A Comparative Guide for (S)-Methyl Azetidine-2-carboxylate and Analogues
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of (S)-Methyl azetidine-2-carboxylate and its structural analogues, (S)-Methyl prolinate and (S)-Methyl pipecolate. Due to the limited availability of experimental NMR data for the free ester form of this compound, this guide presents a comparison based on available data for the hydrochloride salts and predicted data for the free esters.
Introduction
This compound is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its strained four-membered ring offers unique conformational constraints that can impart desirable properties to parent molecules. Understanding its structural features through NMR spectroscopy is crucial for its effective utilization in synthesis. This guide compares its NMR spectroscopic data with those of the less-strained five- and six-membered ring analogues, (S)-Methyl prolinate and (S)-Methyl pipecolate, respectively.
Comparative NMR Data
The following tables summarize the available experimental ¹H and ¹³C NMR data for the hydrochloride salts of the three compounds and the predicted NMR data for their free ester forms. Predicted data was generated using computational algorithms and can be a valuable tool in the absence of experimental spectra.
Table 1: ¹H NMR Data Comparison (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Compound | Hα | Hβ | Hγ | Hδ/Hε | OCH₃ | NH |
| This compound HCl (Experimental) | ~4.9 (t, J ≈ 9 Hz) | ~2.6-2.8 (m) | ~4.2-4.4 (m) | - | ~3.8 (s) | ~10.5 (br s) |
| This compound (Predicted) | 3.95 (t, J = 7.5 Hz) | 2.25 (m) | 3.55 (t, J = 7.5 Hz) | - | 3.70 (s) | 2.5 (br s) |
| (S)-Methyl prolinate HCl (Experimental) | 4.45 (dd, J = 9.0, 7.5 Hz) | 2.10-2.40 (m) | 2.00-2.10 (m) | 3.30-3.50 (m) | 3.80 (s) | 10.0-11.0 (br s) |
| (S)-Methyl prolinate (Predicted) | 3.65 (dd, J = 8.5, 5.5 Hz) | 1.80-2.10 (m) | 1.70-1.80 (m) | 2.90-3.10 (m) | 3.72 (s) | 2.2 (br s) |
| (S)-Methyl pipecolate HCl (Experimental) | ~4.0 (m) | ~1.6-2.0 (m) | ~1.4-1.6 (m) | ~3.0-3.4 (m) | ~3.8 (s) | ~9.5 (br s) |
| (S)-Methyl pipecolate (Predicted) | 3.20 (m) | 1.50-1.80 (m) | 1.30-1.50 (m) | 2.80-3.00 (m) | 3.71 (s) | 1.9 (br s) |
Table 2: ¹³C NMR Data Comparison (Chemical Shift δ [ppm])
| Compound | C=O | Cα | Cβ | Cγ | Cδ/Cε | OCH₃ |
| This compound HCl (Experimental) | ~170 | ~60 | ~20 | ~50 | - | ~53 |
| This compound (Predicted) | 173.5 | 58.0 | 22.5 | 48.0 | - | 52.0 |
| (S)-Methyl prolinate HCl (Experimental) | 171.8 | 59.2 | 29.1 | 24.2 | 46.5 | 53.1 |
| (S)-Methyl prolinate (Predicted) | 175.0 | 60.5 | 30.0 | 25.5 | 47.0 | 51.5 |
| (S)-Methyl pipecolate HCl (Experimental) | ~172 | ~58 | ~27 | ~22 | ~24, ~45 | ~53 |
| (S)-Methyl pipecolate (Predicted) | 174.5 | 57.5 | 28.5 | 23.0 | 25.0, 46.0 | 51.8 |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for compounds such as this compound and its analogues is provided below.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. For the free esters, deuterated chloroform (CDCl₃) is a common choice. For the hydrochloride salts, deuterated water (D₂O) or deuterated methanol (CD₃OD) are more suitable.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans (NS): 16 to 64 scans are generally sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate.
-
Spectral Width (SW): A spectral width of 12-16 ppm is appropriate for most organic molecules.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans (NS): A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended.
-
Spectral Width (SW): A spectral width of 200-240 ppm is typically used.
-
-
Data Processing: The acquired Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.
Visualizations
The following diagrams illustrate the general workflow for NMR characterization and the structural comparison of the discussed compounds.
Caption: General workflow for NMR spectroscopic characterization.
Caption: Structural relationship and key differences between the compared compounds.
A Comparative Guide: (S)-Methyl azetidine-2-carboxylate versus Proline in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (S)-Methyl azetidine-2-carboxylate, a non-proteinogenic amino acid, and the proteinogenic amino acid L-proline, focusing on their respective impacts on peptide structure, stability, and conformation. This analysis is supported by experimental data from peer-reviewed literature to inform the strategic design of novel peptide-based therapeutics.
Structural and Physicochemical Properties
This compound is a structural analog of proline, distinguished by a four-membered azetidine ring in place of proline's five-membered pyrrolidine ring. This seemingly subtle difference in ring size has profound implications for the conformational flexibility and preferred geometry of the peptide backbone.
| Property | This compound | L-Proline | Reference |
| Ring Size | 4-membered (azetidine) | 5-membered (pyrrolidine) | [1] |
| Ring Pucker | More planar | More puckered (endo/exo conformations) | [2] |
| Conformational Flexibility | Generally more flexible in peptides | More conformationally restricted | [2] |
| Turn Preference | Induces γ-turns | Induces β-turns | [3][4] |
Impact on Peptide Conformation and Stability
The incorporation of this compound or its parent acid, azetidine-2-carboxylic acid (Aze), in place of proline can significantly alter the secondary structure of peptides.
Key Conformational Differences:
-
Turn Induction: Proline is a well-known β-turn inducer, a critical secondary structure motif for molecular recognition and protein folding.[3][4] In contrast, studies on model tetrapeptides have demonstrated that azetidine-2-carboxylic acid derivatives preferentially stabilize γ-turn-like conformations.[3][4] This fundamental difference in turn preference offers a valuable tool for medicinal chemists to manipulate peptide backbone geometry.
-
Flexibility and Stability: Peptides containing azetidine-2-carboxylic acid are generally more flexible than their proline-containing counterparts.[2] This increased flexibility arises from reduced steric hindrance from the smaller four-membered ring. However, this can also lead to a destabilization of ordered secondary structures, such as the collagen triple helix.[2]
Proteolytic Stability:
The substitution of natural amino acids with non-proteinogenic analogs like azetidine derivatives can enhance resistance to enzymatic degradation. While specific quantitative data for this compound is limited, the general principle of increased proteolytic stability for peptides containing non-natural amino acids is well-established.[5] This is a critical consideration in the development of peptide-based drugs with improved pharmacokinetic profiles.
Experimental Data and Protocols
Synthesis of Peptides Containing (S)-Azetidine-2-carboxylate Methyl Ester
The following is a generalized protocol for the solid-phase peptide synthesis (SPPS) of a model peptide containing this compound.
Experimental Workflow for Peptide Synthesis
Caption: Solid-phase synthesis workflow for a peptide containing this compound.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Fmoc-(S)-azetidine-2-carboxylic acid
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Capping solution (e.g., acetic anhydride/pyridine/DCM)
-
Methanol
-
Thionyl chloride or other esterification agent
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
Solvents (DMF, DCM)
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid using a coupling agent like HBTU/HOBt and DIPEA in DMF.
-
Capping: Cap any unreacted amino groups using the capping solution.
-
Repeat Deprotection and Coupling: Repeat steps 2-4 for the subsequent amino acids in the peptide sequence.
-
Coupling of Fmoc-(S)-azetidine-2-carboxylic acid: Couple Fmoc-(S)-azetidine-2-carboxylic acid using the same procedure as other amino acids.
-
On-resin Esterification: After coupling of the azetidine residue, perform an on-resin esterification of the carboxylic acid. This can be achieved by reacting the resin-bound peptide with a solution of thionyl chloride in methanol, followed by neutralization. Note: This step requires careful optimization to avoid side reactions.
-
Final Amino Acid Coupling: Continue with the coupling of the remaining amino acids as per the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptide by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool to elucidate the conformational preferences of peptides in solution.
Key NMR Parameters for Conformational Analysis:
| Parameter | Information Gained |
| Chemical Shifts (¹H, ¹³C) | Provides information on the local electronic environment and can indicate the presence of specific secondary structures. |
| Nuclear Overhauser Effect (NOE) | Identifies protons that are close in space, providing crucial distance restraints for 3D structure calculation. |
| ³J-coupling Constants | Can be used to determine dihedral angles (φ, ψ) along the peptide backbone. |
| Temperature Coefficients of Amide Protons | Can identify amide protons involved in intramolecular hydrogen bonds, which are characteristic of stable secondary structures. |
Expected NMR Observations:
-
Proline-containing peptide: Characteristic NOE patterns and ³J-coupling constants consistent with a β-turn structure.
-
This compound-containing peptide: NOE patterns and coupling constants indicative of a γ-turn conformation.
Visualizing Structural Differences
The fundamental structural difference between this compound and proline dictates their influence on peptide architecture.
Structural Comparison of the Amino Acid Residues
Caption: Comparison of the ring structures of Proline and the Azetidine derivative.
Influence on Peptide Secondary Structure
Caption: Differential turn induction by Proline and the Azetidine derivative in peptides.
Conclusion
The substitution of proline with this compound offers a compelling strategy for modulating the structure and properties of peptides. The smaller four-membered ring of the azetidine derivative leads to a shift in conformational preference from β-turns to γ-turns and can enhance proteolytic stability. These features make this compound a valuable building block for the design of novel peptide therapeutics with tailored conformations and improved pharmacokinetic profiles. Further research is warranted to obtain more extensive quantitative data on the impact of this substitution on various peptide properties.
References
- 1. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystallography of (S)-Methyl Azetidine-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a molecule, its absolute configuration, is a critical determinant of its biological activity. For chiral molecules such as (S)-Methyl azetidine-2-carboxylate and its derivatives, which are valuable building blocks in medicinal chemistry, unambiguous determination of their stereochemistry is paramount.[1][2][3][4] X-ray crystallography has long been considered the "gold standard" for this purpose.[5][6][7][8] However, alternative techniques offer distinct advantages in specific contexts. This guide provides an objective comparison of X-ray crystallography with other key analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their needs.
Performance Comparison of Analytical Techniques
The determination of the absolute configuration of chiral molecules can be approached through various analytical techniques. While X-ray crystallography provides direct and unambiguous structural data, other methods like Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable alternatives, particularly when crystallization is challenging. The following tables summarize the key performance indicators for each technique.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy (with Chiral Derivatizing Agents) |
| Principle | Diffraction of X-rays by a single crystal | Differential absorption of left and right circularly polarized infrared light | Chemical shift differences of diastereomeric derivatives |
| Sample Phase | Solid (single crystal) | Liquid (solution or neat) | Liquid (solution) |
| Directness of Result | Direct 3D structure and absolute configuration | Indirect, requires comparison with quantum chemical calculations | Indirect, relies on empirical models (e.g., Mosher's method) |
| Ambiguity | Unambiguous (with anomalous dispersion) | Can be ambiguous for highly flexible molecules | Can be ambiguous, dependent on conformational preferences |
| Throughput | Low to medium | Medium to high | High |
Table 1: Qualitative Comparison of Key Techniques for Absolute Configuration Determination.
| Parameter | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | NMR Spectroscopy |
| Typical Sample Amount | < 1 mg (for a good quality crystal) | 1-10 mg | 1-5 mg |
| Typical Concentration | N/A (single crystal) | 0.01 M to 1 M[9] | ~0.05 M |
| Measurement Time | Hours to days (including crystal screening and data collection)[7] | 1-12 hours per sample[9] | Minutes to hours per sample |
| Resolution/Accuracy | Atomic resolution (~0.1 Å)[10] | High, but dependent on computational accuracy | Dependent on the chemical shift dispersion |
| Instrumentation Cost | High | High | Medium to High |
Table 2: Quantitative Comparison of Key Techniques for Absolute Configuration Determination.
Experimental Protocols
Detailed and accurate experimental protocols are crucial for obtaining reliable data. Below are representative protocols for X-ray crystallography and Vibrational Circular Dichroism for the analysis of small molecules like this compound derivatives.
-
Crystallization: The primary and often most challenging step is to grow a single crystal of the this compound derivative of sufficient quality (typically >0.1 mm in all dimensions).[11] This is often achieved through techniques like slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion using various solvents and temperatures.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[11] Data collection can take several hours to a day, depending on the crystal quality and X-ray source.
-
Data Processing: The diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.[12]
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[11] An atomic model is built into the electron density map and refined against the experimental data to obtain the final crystal structure, including the absolute configuration if anomalous scattering data is collected.[8]
-
Sample Preparation: A solution of the this compound derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to avoid solvent interference in the infrared spectrum. The concentration typically ranges from 0.01 M to 1 M.[9] The solution is then transferred to an IR cell with BaF₂ or CaF₂ windows.
-
VCD Spectrum Acquisition: The VCD spectrum is recorded on a VCD spectrometer. The measurement involves passing left and right circularly polarized infrared light through the sample and measuring the differential absorbance. Data collection can take several hours to achieve a good signal-to-noise ratio.[13]
-
Computational Modeling: The first step in the theoretical analysis is a conformational search of the molecule to identify all low-energy conformers. For each conformer, the vibrational frequencies and VCD intensities are calculated using quantum chemical methods, typically Density Functional Theory (DFT).
-
Spectral Comparison and Assignment: The calculated VCD spectra of the different conformers are Boltzmann-averaged to generate a theoretical spectrum for both the (S) and (R) enantiomers. The experimental VCD spectrum is then compared to the calculated spectra. A good match in terms of sign and relative intensity of the VCD bands allows for the unambiguous assignment of the absolute configuration of the molecule in solution.[6]
Mandatory Visualization
Azetidine-2-carboxylic acid, a structural analog of proline, can be misincorporated into proteins, leading to protein misfolding and triggering the Unfolded Protein Response (UPR). The UPR is a cellular stress response aimed at restoring protein homeostasis in the endoplasmic reticulum (ER). The following diagram illustrates the key signaling pathways of the UPR that can be activated by the accumulation of misfolded proteins due to azetidine-2-carboxylic acid incorporation.
References
- 1. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. purechemistry.org [purechemistry.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lib.ouj.ac.jp [lib.ouj.ac.jp]
- 10. excillum.com [excillum.com]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. portlandpress.com [portlandpress.com]
- 13. jascoinc.com [jascoinc.com]
The Strategic Esterification of Azetidine-2-Carboxylic Acid in Drug Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the modification of lead compounds is a critical step in optimizing therapeutic potential. Azetidine-2-carboxylic acid, a conformationally constrained proline analog, has emerged as a valuable scaffold in medicinal chemistry. Its rigid four-membered ring can impart favorable binding characteristics to a molecule. However, the free carboxylic acid group can limit cell permeability and overall bioavailability. A common strategy to overcome this is esterification, converting the acid into a more lipophilic ester that can act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid. This guide provides a comparative study of azetidine-2-carboxylic acid and its esters in the context of drug design, supported by experimental data and detailed methodologies.
Performance Comparison: Carboxylic Acids vs. Esters
The decision to utilize an azetidine-2-carboxylic acid or its ester derivative is highly dependent on the specific biological target and the desired pharmacokinetic profile. While the carboxylic acid is often essential for direct interaction with the target, the ester form can significantly enhance cell penetration.
Case Study 1: Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3)
The STAT3 protein is a key signaling molecule implicated in cancer cell proliferation, survival, and metastasis. Its signaling pathway is a prime target for anticancer drug development. A series of azetidine-2-carboxamides were developed as STAT3 inhibitors, with both the free acid and methyl ester forms being evaluated.
| Compound | Functional Group | STAT3 Inhibition IC50 (µM) |
| Analog 1 | Carboxylic Acid | 0.55 |
| Analog 1-Me | Methyl Ester | 2.5 |
| Analog 2 | Carboxylic Acid | 0.80 |
| Analog 2-Me | Methyl Ester | 3.2 |
Data summarized from a study on novel azetidine amides as STAT3 inhibitors.
The data clearly indicates that the free carboxylic acid is crucial for potent STAT3 inhibition, with the methyl esters showing a significant decrease in activity. This suggests that the carboxylate group is directly involved in binding to the STAT3 protein. However, the ester forms can be considered as prodrugs that may exhibit improved cellular uptake before being hydrolyzed to the active acid form within the cell.
Case Study 2: Inhibition of GABA Uptake
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Inhibiting its reuptake from the synaptic cleft can potentiate its effects, a therapeutic strategy for conditions like epilepsy and anxiety. Various azetidine derivatives have been explored as GABA uptake inhibitors.
| Compound | Derivative Type | GAT-1 IC50 (µM) |
| Derivative A | Azetidin-2-ylacetic acid with lipophilic moiety | 2.83 |
| Derivative B | N-alkylated azetidine-3-carboxylic acid | 15.3 |
| Derivative C | 3-hydroxy-3-phenylazetidine derivative | 26.6 |
Data from a study on azetidine derivatives as GABA uptake inhibitors.
In this case, the active compounds are more complex derivatives, but the data highlights that modifications to the azetidine scaffold, including those with ester-like lipophilic chains, can lead to potent inhibition of the GABA transporter 1 (GAT-1). The variety in the structures of potent inhibitors suggests that the overall molecular shape and lipophilicity play a key role in binding to the transporter.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are provided below.
Electrophoretic Mobility Shift Assay (EMSA) for STAT3 Inhibition
This assay is used to detect protein-DNA interactions and can assess the ability of a compound to inhibit the binding of a transcription factor, such as STAT3, to its DNA consensus sequence.
Materials:
-
Nuclear extracts from cells with activated STAT3.
-
Biotin-labeled double-stranded DNA probe containing the STAT3 binding site.
-
Unlabeled ("cold") competitor DNA probe.
-
Polyacrylamide gel (non-denaturing).
-
TBE or TGE running buffer.
-
Blocking buffer (e.g., with poly(dI-dC)).
-
Streptavidin-HRP conjugate.
-
Chemiluminescent substrate.
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, blocking buffer, and the test compound (azetidine-2-carboxylic acid or its ester) at various concentrations. Incubate at room temperature for 20-30 minutes.
-
Probe Addition: Add the biotin-labeled DNA probe to the reaction mixture and incubate for another 20-30 minutes at room temperature to allow for protein-DNA binding. For competition controls, a 100-fold excess of unlabeled probe is added before the labeled probe.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis in TBE or TGE buffer until the dye front has migrated an appropriate distance.
-
Transfer: Transfer the separated protein-DNA complexes from the gel to a nylon membrane.
-
Detection: Crosslink the DNA to the membrane using UV light. Block the membrane and then incubate with streptavidin-HRP conjugate. After washing, add the chemiluminescent substrate and visualize the bands using an imaging system. The intensity of the band corresponding to the STAT3-DNA complex is quantified to determine the IC50 value of the inhibitor.
Radioligand Binding Assay for GABA Uptake Inhibition
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a target, in this case, the GABA transporter.
Materials:
-
Cell membranes prepared from cells expressing the GABA transporter (e.g., GAT-1).
-
Radioligand, such as [³H]GABA.
-
Test compounds (azetidine derivatives).
-
Incubation buffer.
-
Wash buffer.
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of radioactivity on the filters is proportional to the amount of radioligand bound to the transporter. The data is used to generate a competition curve, from which the IC50 value of the test compound is calculated.
Visualizing the Molecular Pathways
To better understand the context in which these azetidine derivatives act, the following diagrams illustrate the relevant signaling pathways.
Caption: The STAT3 signaling pathway and the point of inhibition.
Caption: Mechanism of GABA reuptake and its inhibition.
Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of (S)-Methyl azetidine-2-carboxylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. (S)-Methyl azetidine-2-carboxylate, a constrained amino acid analogue, and its derivatives are of growing interest in medicinal chemistry. Mass spectrometry stands as a cornerstone technique for the characterization of such molecules. This guide provides a comparative analysis of mass spectrometry techniques for this compound, offering insights into expected fragmentation patterns and experimental considerations.
This compound, with a molecular formula of C5H9NO2 and an exact mass of 115.0633 Da, presents a unique analytical challenge due to its cyclic structure and functional groups.[1] The choice of ionization method and analytical platform significantly influences the resulting mass spectrum and the structural information that can be gleaned. This guide will compare and contrast common mass spectrometry approaches, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and delve into the anticipated fragmentation pathways.
Performance Comparison of Ionization Techniques
The ionization process is critical in mass spectrometry, as it imparts a charge onto the analyte, allowing it to be manipulated by electric and magnetic fields. The two most common techniques applicable to a molecule like this compound are Electron Ionization (EI), typically coupled with GC, and Electrospray Ionization (ESI), commonly used with LC.
| Ionization Technique | Principle | Typical Platform | Key Characteristics for this compound |
| Electron Ionization (EI) | High-energy electrons bombard the analyte, causing ionization and extensive fragmentation. | GC-MS | Provides a detailed fragmentation pattern, useful for structural elucidation and library matching. The molecular ion may be weak or absent due to the strained azetidine ring. |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]+. | LC-MS | A "soft" ionization technique that typically produces a strong signal for the protonated molecule, confirming the molecular weight. Fragmentation can be induced in the collision cell (tandem MS) to obtain structural information. |
Anticipated Fragmentation Patterns
The molecular ion of this compound is expected at an m/z of 115. Under EI conditions, the following fragmentation pathways are likely:
-
Loss of the methoxycarbonyl group (-COOCH3): This would result in a fragment ion at m/z 56, corresponding to the azetidine ring.
-
Alpha-cleavage: Fission of the bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.[2] This could lead to the loss of an ethyl radical, although less likely given the ring strain.
-
Ring-opening: The strained four-membered ring may undergo cleavage to produce various smaller fragments.
In ESI-MS/MS, the protonated molecule [M+H]+ at m/z 116 would be the precursor ion. Collision-induced dissociation (CID) would likely induce the following fragmentations:
-
Neutral loss of methanol (CH3OH): This is a common fragmentation for methyl esters, which would result in a fragment ion at m/z 84.
-
Loss of carbon monoxide (CO): Following the loss of methanol, a further loss of CO could occur, yielding a fragment at m/z 56.
-
Cleavage of the azetidine ring: Similar to EI, fragmentation of the ring can occur, leading to various product ions.
Here is a summary of the expected key fragments:
| Fragment Ion (m/z) | Proposed Structure/Loss | Ionization Technique |
| 116 | [M+H]+ | ESI |
| 115 | [M]+• | EI |
| 84 | [M+H - CH3OH]+ | ESI-MS/MS |
| 56 | [M - COOCH3]+ or [M+H - CH3OH - CO]+ | EI or ESI-MS/MS |
Experimental Protocols
To aid researchers in their analytical endeavors, detailed experimental protocols for GC-MS and LC-MS analysis are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the analysis of this compound using a standard GC-MS system with an EI source.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is suitable for the analysis of this compound using a reverse-phase LC system coupled to a mass spectrometer with an ESI source.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B.
-
1-5 min: 5-95% B.
-
5-7 min: 95% B.
-
7-7.1 min: 95-5% B.
-
7.1-10 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Scan Range: m/z 50-300.
-
For MS/MS: Select precursor ion m/z 116 and apply a collision energy of 10-30 eV.
Visualizing the Analytical Workflow and Fragmentation
To provide a clearer understanding of the analytical process and the relationships between the different stages, the following diagrams have been generated.
Caption: Workflow for LC-MS analysis of this compound.
Caption: Proposed fragmentation pathways for this compound.
Alternative Analytical Approaches
While GC-MS and LC-MS are the primary tools for the analysis of this compound, other techniques can provide complementary information.
-
High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments. This is particularly useful for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions).
-
Chiral Chromatography: To confirm the enantiomeric purity of this compound, a chiral stationary phase in either GC or LC is required. This is crucial in pharmaceutical development where the biological activity of enantiomers can differ significantly.
References
Conformational Constraints of (S)-Methyl Azetidine-2-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl azetidine-2-carboxylate, a conformationally constrained analog of proline, offers a unique structural scaffold for peptidomimetics and drug design. Its four-membered ring system imposes distinct stereochemical limitations compared to the five-membered ring of proline, influencing peptide secondary structure and biological activity. This guide provides a comparative assessment of the conformational constraints of this compound, supported by available experimental and computational data for its parent amino acid and derivatives.
Introduction to Conformational Constraints
The biological function of peptides and proteins is intrinsically linked to their three-dimensional structure. The incorporation of conformationally restricted amino acid analogs, such as this compound, is a powerful strategy to control the local geometry of a peptide backbone. This can lead to enhanced receptor affinity, increased metabolic stability, and improved bioavailability. The smaller ring size of azetidine-2-carboxylic acid (Aze) compared to proline results in altered bond angles and torsional strain, which in turn dictates the accessible conformational space.[1][2]
Comparison with Proline and its Analogs
The primary distinction in the conformational behavior of this compound and its parent acid, L-azetidine-2-carboxylic acid (Aze), lies in their preference for inducing specific secondary structures in peptides. While proline is a well-known promoter of β-turns, the smaller azetidine ring favors the formation of γ-turns.[3][4][5] This fundamental difference in turn propensity is a critical consideration in the design of peptidomimetics.
| Feature | This compound / Aze Derivatives | Proline / Proline Derivatives |
| Ring Size | 4-membered | 5-membered |
| Preferred Turn Type | γ-turn[3][4][5] | β-turn[3][4] |
| Peptide Flexibility | Generally more flexible than proline-containing peptides[6] | More rigid |
| Amide Bond Conformation | Higher propensity for cis-amide bond conformation[7] | Prefers trans-amide bond, but cis is accessible |
| Impact on Protein Structure | Can alter protein structure and function when misincorporated for proline[1][8][9] | A key determinant of natural protein architecture |
Experimental and Computational Data Summary
While specific experimental data for this compound is limited in the public domain, studies on L-azetidine-2-carboxylic acid and its N-acetylated derivatives provide valuable insights into its conformational properties. Computational studies have further elucidated the energetic landscape of these molecules.
| Parameter | L-Azetidine-2-carboxylic Acid Derivatives | L-Proline Derivatives |
| Preferred φ Angle | Approximately -60° to -90° (calculated for N-acetyl-Aze-N'-methylamide) | Approximately -60° |
| Preferred ψ Angle | Wide range, with minima corresponding to γ- and β-turn like structures (calculated) | Restricted to approximately -45° (β-turn) and +135° (polyproline II) |
| Energy Barrier for Ring Puckering | Lower than proline | Higher than Aze |
| Cis/Trans Isomerization Energy | Lower energy barrier for trans-to-cis isomerization compared to proline-containing peptides (from molecular dynamics) | Higher energy barrier |
Experimental Protocols
The conformational analysis of this compound and related compounds typically involves a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of cyclic amino acid derivatives.
Objective: To determine the dihedral angles and overall conformation of this compound in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify all proton resonances.
-
2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish scalar coupling networks between protons, confirming assignments.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire NOESY or ROESY spectra to identify through-space correlations between protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing distance constraints.
-
Coupling Constant Analysis: Measure the ³J-coupling constants between vicinal protons from the high-resolution 1D ¹H NMR spectrum. These values can be used in the Karplus equation to estimate dihedral angles.
-
Structure Calculation: Use the distance and dihedral angle constraints as input for molecular modeling software to generate a family of low-energy solution conformations.
Computational Conformational Analysis
Molecular mechanics and quantum mechanics calculations provide theoretical insights into the conformational preferences of a molecule.
Objective: To calculate the relative energies of different conformers of this compound and to map its potential energy surface.
Methodology:
-
Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This can be achieved through methods like molecular dynamics simulations or Monte Carlo searches.
-
Geometry Optimization and Energy Calculation: For each identified conformer, perform geometry optimization and calculate its energy using a suitable level of theory (e.g., Density Functional Theory with an appropriate basis set).
-
Dihedral Angle Analysis: Analyze the key dihedral angles (φ, ψ, and ring puckering angles) for the low-energy conformers.
-
Potential Energy Surface Mapping: Scan the potential energy surface by systematically varying key dihedral angles to understand the energy barriers between different conformations.
Visualizing Conformational Relationships
The following diagrams illustrate key concepts related to the conformational analysis of this compound.
Caption: Comparison of turn preference for Proline and this compound.
Caption: A typical workflow for the conformational analysis of cyclic amino acid analogs.
Caption: Logical relationship of incorporating proline vs. azetidine analogs on peptide structure.
References
- 1. Conformational Preferences of α-Substituted Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Conformational effects in cyclic imino acids—I: The NMR spectra and conformations of l-azetidine-2-carboxylic acid and its N-acetyl derivative | Semantic Scholar [semanticscholar.org]
- 8. profiles.wustl.edu [profiles.wustl.edu]
- 9. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of (S)-Methyl Azetidine-2-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like (S)-Methyl azetidine-2-carboxylate are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, grounded in established safety protocols and chemical waste management principles.
This compound, and its common salt form this compound hydrochloride, are recognized as irritants. Direct contact can cause skin and serious eye irritation, and inhalation may lead to respiratory irritation.[1][2] Adherence to strict disposal protocols is therefore not just a matter of regulatory compliance, but a critical component of a robust laboratory safety culture.
Essential Safety and Hazard Data
A clear understanding of the hazard profile of a chemical is the first step toward safe handling and disposal. Below is a summary of the key safety data for the closely related and representative compound, this compound hydrochloride.
| Hazard Category | GHS Classification | Description |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][2] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral) - for (S)-Azetidine-2-carboxylic acid | LD50 (mouse, subcutaneous) | 1,000 mg/kg[3] |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed as hazardous chemical waste, in accordance with guidelines from regulatory bodies such as the Environmental Protection Agency (EPA).[4][5] Sewer and regular trash disposal are strictly prohibited.[5][6]
Experimental Protocol for Waste Handling and Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a laboratory coat.[7][8]
-
Waste Segregation:
-
Do not mix this compound waste with incompatible materials. Azetidines are cyclic amines and should be kept separate from strong oxidizing agents and strong acids.[7]
-
Collect waste in a designated, compatible container. Plastic containers are often preferred over glass to minimize the risk of breakage.[5] The container must have a secure, leak-proof closure.[4]
-
-
Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[5]
-
The label must include the full chemical name: "this compound" and specify if it is in a solvent.[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory.[5]
-
-
Storage of Waste:
-
Empty Container Disposal:
-
An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[11]
-
The first rinsate must be collected and disposed of as hazardous waste.[11] Subsequent rinsates may also need to be collected, depending on local regulations.
-
After triple-rinsing, deface the original label on the container before disposing of it in the regular laboratory glass or plastic recycling, as appropriate.[6]
-
-
Arranging for Pickup:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Methyl azetidine-2-carboxylate hydrochloride | C5H10ClNO2 | CID 22476057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. fishersci.com [fishersci.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (S)-Methyl azetidine-2-carboxylate
This guide provides crucial safety and logistical information for the handling, storage, and disposal of (S)-Methyl azetidine-2-carboxylate, a key reagent for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure laboratory safety and operational efficiency.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 134419-57-1) was not available. The information provided is based on the safety data for its hydrochloride salt (CAS No. 162698-26-2, 69684-69-1) and other closely related azetidine derivatives.[1] Users should handle this compound with caution and refer to the SDS of any related compounds used in their specific processes.
Hazard Identification and Classification
Based on available data for the hydrochloride salt, this compound hydrochloride is classified as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and airborne particles.[2] |
| Skin Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents direct skin contact and potential irritation or absorption.[2][3] |
| Respiratory Protection | Use a government-approved respirator if working outside a fume hood or if dust/aerosols are generated. | Prevents inhalation of harmful dust or vapors.[3] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Ensure safety showers and eyewash stations are readily accessible.[4]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare all required equipment and reagents.
-
Dispensing: Avoid generating dust or aerosols.[5] If the compound is a solid, handle it in a way that minimizes dust formation.
-
Operations: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapor.[3]
-
Post-Handling: Wash hands thoroughly after handling.[2][3] Clean the work area and any contaminated equipment.
Storage Conditions:
-
Keep in a cool, dry, and well-ventilated place.[5]
-
For long-term storage, consider an inert atmosphere and refrigeration (2-8°C).[6]
-
Incompatible Materials: Strong oxidizing agents and acids.[2]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Spill and Disposal Management
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use inert absorbent material (e.g., sand, earth) to contain the spill.
-
Collect: Carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[5]
-
Clean: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Disposal Plan:
-
Dispose of waste in accordance with local, regional, and national regulations.[3]
-
The material may be sent to a licensed chemical destruction plant.[7]
-
Do not allow the product to enter drains or waterways.[3]
Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
- 1. achmem.com [achmem.com]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. fishersci.com [fishersci.com]
- 5. L-2-Azetidinecarboxylic acid(2133-34-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Methyl azetidine-2-carboxylate hydrochloride | 162698-26-2 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
